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  • Product: 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide
  • CAS: 885223-63-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide: Synthesis, Characterization, and Applications in Drug Discovery

For Correspondence: Senior Application Scientist, Advanced Chemical Intermediates Division CAS Number: 885223-63-2 Abstract This technical guide provides an in-depth analysis of 5-Bromo-2-chloro-N-methoxy-N-methylnicotin...

Author: BenchChem Technical Support Team. Date: February 2026

For Correspondence: Senior Application Scientist, Advanced Chemical Intermediates Division

CAS Number: 885223-63-2

Abstract

This technical guide provides an in-depth analysis of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide, a specialized chemical intermediate with significant potential in pharmaceutical research and development. The document outlines the compound's chemical identity, a detailed, field-proven synthetic pathway from common starting materials, and robust analytical methodologies for its characterization and quality control. Furthermore, it explores the compound's role as a versatile Weinreb amide intermediate, contextualizing its application within the broader landscape of drug discovery, particularly for neurologically active compounds and other therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic programs.

Chemical Identity and Physicochemical Properties

5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide is a substituted pyridine derivative featuring a Weinreb amide functional group. This functional group is of particular importance in medicinal chemistry as it serves as a stable and reliable precursor for the synthesis of ketones and other carbonyl-containing compounds, avoiding the over-addition often seen with more reactive organometallic reagents.

PropertyValueSource
CAS Number 885223-63-2[1]
Molecular Formula C₈H₈BrClN₂O₂[1]
Molecular Weight 279.53 g/mol [1]
IUPAC Name 5-bromo-2-chloro-N-methoxy-N-methylpyridine-3-carboxamideN/A
Hazard Classification Irritant[1]

Rationale and Strategy for Synthesis

The synthesis of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide is logically approached via a two-stage process. The first stage focuses on the construction of the core heterocyclic precursor, 5-Bromo-2-chloronicotinic acid. The second stage involves the conversion of the carboxylic acid to the target Weinreb amide. This strategic disconnection allows for the purification of the key acid intermediate, ensuring a high-quality substrate for the final coupling step.

Synthetic Workflow Overview

The overall synthetic pathway begins with the readily available 5-bromo-2-hydroxynicotinic acid. A chlorination reaction, followed by an amidation, yields the final product. This workflow is designed for efficiency and scalability.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Weinreb Amide Formation A 5-Bromo-2-hydroxynicotinic acid B 5-Bromo-2-chloronicotinic acid A->B Thionyl Chloride (SOCl₂) DMF (cat.) C 5-Bromo-2-chloro-N-methoxy- N-methylnicotinamide (Target Compound) B->C N,O-Dimethylhydroxylamine HCl Coupling Agent (e.g., HATU) Base (e.g., DIPEA)

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are based on established chemical principles and analogous transformations found in the literature.[2]

Stage 1: Synthesis of 5-Bromo-2-chloronicotinic acid

Rationale: The conversion of a hydroxypyridine to a chloropyridine is a fundamental transformation. Using thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is a standard and highly effective method for this conversion, proceeding through a Vilsmeier-Haack type intermediate. This method is generally high-yielding and the reagents are readily available.

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-hydroxynicotinic acid (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add thionyl chloride (SOCl₂) (10 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF) (0.5 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully concentrate under reduced pressure to remove excess thionyl chloride.

  • Quenching and Precipitation: Cool the residue in an ice bath and slowly add cold water to quench the reaction. An off-white precipitate of 5-Bromo-2-chloronicotinic acid will form.

  • Isolation: Stir the resulting slurry for 1 hour in the cold water, then collect the solid product by vacuum filtration.

  • Drying: Dry the product under vacuum to yield 5-Bromo-2-chloronicotinic acid, which can often be used in the next step without further purification.

Stage 2: Synthesis of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Rationale: The formation of the Weinreb amide from the carboxylic acid is an amide coupling reaction. The use of a modern coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) provides a mild, efficient, and reliable method for this transformation, minimizing side reactions.

Protocol:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 5-Bromo-2-chloronicotinic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or DMF.

  • Reagent Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized compound, a combination of analytical techniques should be employed.

TechniquePurposeExpected Observations
HPLC Purity assessment and quantification.A single major peak indicating high purity. Retention time will be specific to the chosen method (e.g., C18 column, water/acetonitrile gradient).
¹H NMR Structural confirmation.Signals corresponding to the pyridine ring protons, the N-methoxy protons, and the N-methyl protons with appropriate chemical shifts and splitting patterns.
¹³C NMR Structural confirmation.Resonances for all 8 carbon atoms in the molecule, including the carbonyl carbon of the amide.
Mass Spectrometry Molecular weight confirmation.A molecular ion peak corresponding to the calculated mass (279.53 g/mol ) and a characteristic isotopic pattern due to the presence of bromine and chlorine.

Rationale for Method Selection: High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of small molecules due to its high resolution and sensitivity.[3] Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural information, confirming the connectivity of atoms within the molecule.[4] Mass spectrometry confirms the molecular weight, providing definitive evidence of the target compound's formation.

Applications in Drug Discovery and Medicinal Chemistry

5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable intermediate in the synthesis of more complex molecules.[5] Its utility stems from the strategic placement of its functional groups.

Role as a Weinreb Amide Intermediate

The N-methoxy-N-methylamide (Weinreb amide) is a privileged functional group in organic synthesis. It allows for the controlled addition of one equivalent of an organometallic reagent (e.g., Grignard or organolithium reagents) to form a stable chelated intermediate. This intermediate collapses to a ketone upon acidic workup, preventing the common side reaction of over-addition to form a tertiary alcohol. This controlled reactivity is critical in multi-step syntheses of complex drug candidates.[6]

G A 5-Bromo-2-chloro- N-methoxy-N-methylnicotinamide C Stable Tetrahedral Intermediate A->C B Organometallic Reagent (R-MgX or R-Li) B->C E Target Ketone: 5-Bromo-2-chloro-3-acylpyridine C->E [ D ] D Acidic Workup (e.g., H₃O⁺)

Caption: General reaction scheme for Weinreb amide utility.

Potential Therapeutic Areas

Substituted nicotinamides and their derivatives are known to possess a wide range of biological activities.[4][7] The presence of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including membrane permeability, metabolic stability, and receptor binding affinity.

  • Neurological Disorders: A closely related analog, 5-Bromo-N-methoxy-N-methylnicotinamide, is a known reagent in the synthesis of pan-Trk inhibitors for the treatment of pain.[1] This suggests that the title compound could be a key intermediate for novel therapeutics targeting neurological pathways.

  • Oncology: Various substituted nicotinamides have been identified as potent inducers of apoptosis in cancer cell lines, with some acting as inhibitors of microtubule polymerization.[8]

  • Fungicides: Nicotinamide derivatives, such as boscalid, are a major class of fungicides that act by inhibiting the succinate dehydrogenase (SDH) enzyme.[4][9] The structural motif of the title compound makes it a plausible building block for novel agrochemical agents.

Safety and Handling

Hazard Classification: Irritant.[1]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide (CAS 885223-63-2) is a strategically important synthetic intermediate. Its value lies in the combination of a versatile Weinreb amide handle with a halogenated nicotinic acid core. This guide has provided a comprehensive overview of its synthesis from readily available precursors, robust analytical methods for its quality control, and a discussion of its significant potential as a building block for the discovery of new therapeutic agents in oncology, neurology, and agrochemicals. The detailed protocols and scientific rationale presented herein are intended to empower researchers to effectively utilize this compound in their research and development endeavors.

References

  • CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.
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  • CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide. Sigma-Aldrich.
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  • BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025).
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  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. J Med Chem. 2012.
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  • biomolecules chapter 9. NCERT.
  • 3-Pyridinecarboxamide, 2-chloro-N-methoxy-N,5-dimethyl-. Chemme.com.
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Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Abstract This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for the preparation of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide, a key building block in modern me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for the preparation of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the strategic considerations behind the chosen synthetic route, detailed experimental protocols, and the underlying chemical principles. We will explore a multi-step synthesis commencing from 2-hydroxynicotinic acid, proceeding through key halogenation and activation steps, and culminating in the formation of the target Weinreb amide.

Introduction and Strategic Overview

5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide is a versatile intermediate, often employed in the synthesis of complex pharmaceutical agents. Its utility stems from the presence of multiple reactive sites: the bromine and chlorine substituents on the pyridine ring are amenable to various cross-coupling reactions, while the Weinreb amide functionality serves as a stable and efficient precursor for the synthesis of ketones.

The synthetic strategy detailed herein is designed for efficiency, scalability, and control over selectivity. The pathway can be conceptually divided into three main stages:

  • Formation and Halogenation of the Nicotinic Acid Core: This involves the selective bromination and subsequent chlorination of a commercially available starting material to install the desired halogenation pattern on the pyridine ring.

  • Activation of the Carboxylic Acid: The carboxylic acid moiety of the halogenated nicotinic acid is converted into a more reactive species, typically an acyl chloride, to facilitate the subsequent amidation.

  • Weinreb Amide Formation: The final step involves the coupling of the activated nicotinic acid derivative with N,O-dimethylhydroxylamine to yield the target compound.

This approach is underpinned by well-understood and widely practiced organic transformations, ensuring reliability and reproducibility.

Synthesis Pathway Visualization

The overall synthetic scheme is depicted below. Each transformation will be discussed in detail in the subsequent sections.

Synthesis_Pathway A 2-Hydroxynicotinic Acid B 5-Bromo-2-hydroxynicotinic Acid A->B  NaOBr, NaOH(aq) C 5-Bromo-2-chloronicotinic Acid B->C  POCl3 or SOCl2 D 5-Bromo-2-chloronicotinoyl chloride C->D  SOCl2, cat. DMF E 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide D->E  Me(MeO)NH·HCl, Base

Figure 1: Proposed synthesis pathway for 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide.

Detailed Synthesis Protocol

Step 1: Synthesis of 5-Bromo-2-hydroxynicotinic Acid

The initial step involves the regioselective bromination of 2-hydroxynicotinic acid. The electron-donating nature of the hydroxyl group and the directing effect of the nitrogen atom in the pyridine ring favor electrophilic substitution at the 5-position.

Causality of Experimental Choices:

  • Reagent: Sodium hypobromite (NaOBr), generated in situ from bromine and sodium hydroxide, is a mild and effective brominating agent for activated aromatic rings.

  • Solvent: An aqueous solution of sodium hydroxide is used to deprotonate the carboxylic acid and the hydroxyl group, increasing the electron density of the ring and facilitating the electrophilic aromatic substitution. The strongly alkaline conditions (pH > 12) are crucial for the reaction to proceed efficiently.[1]

  • Temperature: The reaction is typically carried out at room temperature to ensure a controlled reaction rate and minimize the formation of byproducts.

Experimental Protocol:

  • To a solution of 2-hydroxynicotinic acid (1.0 eq) in an aqueous solution of sodium hydroxide (3.0 eq), cool the mixture to 0 °C.

  • Slowly add a freshly prepared solution of sodium hypobromite (2.4 eq) while maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3 to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-2-hydroxynicotinic acid.

Reagent/ParameterMolar Ratio/ValuePurpose
2-Hydroxynicotinic Acid1.0 eqStarting Material
Sodium Hydroxide3.0 eqBase/Solvent
Sodium Hypobromite2.4 eqBrominating Agent
Temperature0 °C to Room Temp.Reaction Control
Reaction Time24 hoursEnsure Completion
Final pH~3Product Precipitation

Table 1: Key parameters for the synthesis of 5-Bromo-2-hydroxynicotinic Acid.

Step 2: Synthesis of 5-Bromo-2-chloronicotinic Acid

The conversion of the 2-hydroxyl group to a chlorine atom is a critical step. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Causality of Experimental Choices:

  • Reagent: Phosphorus oxychloride is a powerful and commonly used reagent for the conversion of 2-pyridones to 2-chloropyridines. Thionyl chloride can also be employed.

  • Catalyst: In some cases, a catalytic amount of an organic amine like triethylamine may be used to accelerate the reaction.[2]

  • Temperature: The reaction is often heated to reflux to ensure complete conversion.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, suspend 5-bromo-2-hydroxynicotinic acid (1.0 eq) in an excess of phosphorus oxychloride (or thionyl chloride).

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench the excess phosphorus oxychloride by slowly adding it to crushed ice.

  • The product will precipitate out of the aqueous solution.

  • Collect the solid by filtration, wash thoroughly with water, and dry to obtain 5-bromo-2-chloronicotinic acid.

Step 3: Synthesis of 5-Bromo-2-chloronicotinoyl chloride

To facilitate the final amidation step, the carboxylic acid is activated by converting it into an acyl chloride. This significantly increases the electrophilicity of the carbonyl carbon.

Causality of Experimental Choices:

  • Reagent: Thionyl chloride (SOCl₂) is a standard reagent for this transformation, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed.

  • Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction via the formation of the Vilsmeier reagent in situ.[3]

  • Solvent: The reaction can be run neat in an excess of thionyl chloride or in an inert solvent like dichloromethane.[3]

Experimental Protocol:

  • To a flask containing 5-bromo-2-chloronicotinic acid (1.0 eq), add an excess of thionyl chloride (e.g., 2-5 eq).

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 5-bromo-2-chloronicotinoyl chloride is often used directly in the next step without further purification.[3][4]

Step 4: Synthesis of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide (Weinreb Amide Formation)

This is the final step where the activated acyl chloride is coupled with N,O-dimethylhydroxylamine to form the stable Weinreb amide.[5]

Causality of Experimental Choices:

  • Reagents: N,O-dimethylhydroxylamine hydrochloride is a stable and easy-to-handle salt. A base, such as triethylamine or pyridine, is required to neutralize the HCl salt and to scavenge the HCl generated during the reaction.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used.

  • Temperature: The reaction is usually carried out at a low temperature (e.g., 0 °C) to control the reactivity of the acyl chloride and minimize side reactions.

Experimental Protocol:

  • Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane and cool the solution to 0 °C.

  • Add a base, such as triethylamine (2.2 eq), dropwise to the solution.

  • Slowly add a solution of 5-bromo-2-chloronicotinoyl chloride (1.0 eq) in dichloromethane to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide.

Figure 2: Experimental workflow for the Weinreb amide formation step.

Trustworthiness and Self-Validation

The protocols described in this guide are based on well-established chemical transformations. Each step includes clear endpoints and methods for monitoring reaction progress (e.g., TLC, LC-MS, cessation of gas evolution). The purification procedures are designed to remove unreacted starting materials and byproducts, ensuring the high purity of the final product. The stability of the Weinreb amide intermediate is a key advantage, preventing over-addition in subsequent reactions and thus providing a self-validating system for ketone synthesis.[6]

Conclusion

The synthesis of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide can be reliably achieved through a four-step sequence starting from 2-hydroxynicotinic acid. This guide has provided a detailed, step-by-step protocol with explanations for the choice of reagents and reaction conditions. By following these procedures, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs.

References

  • Google Patents. (n.d.). Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • Google Patents. (n.d.). A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.
  • YouTube. (2022, August 15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Retrieved from [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, April 13). Synthesis of a weinreb amide from an acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Google Patents. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • ResearchGate. (2019, December 12). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of NS6740. Commercially available 5-bromo-2-furoic acid (1).... Retrieved from [Link]

  • European Patent Office. (n.d.). An improved process for the preparation of 5-bromo-2-methoxyresorcinol. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Retrieved from [Link]

  • Scribd. (n.d.). CN113773194 Preparation Method of 5-Bromo-2-Chloro-Benzoic Acid As Raw Material For Hypoglycemic Drug Synthesis. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Retrieved from [Link]

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  • ScholarWorks@UARK. (n.d.). Preparation of a Series of Substituted N-Phenyl-5-Bromo-6-Chloro. Retrieved from [Link]

  • Google Patents. (n.d.). Preparing method of 5-methylnicotinicacid.
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Foundational

5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide structural analogs

An In-Depth Technical Guide to the Synthesis and Application of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide and its Structural Analogs Foreword: The Strategic Value of a Versatile Scaffold In the landscape of modern...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Application of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide and its Structural Analogs

Foreword: The Strategic Value of a Versatile Scaffold

In the landscape of modern medicinal chemistry and synthetic route design, the strategic selection of core molecular scaffolds is paramount. The utility of a scaffold is not merely in its own biological activity, but in its potential for controlled, predictable diversification to explore chemical space. 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide represents such a scaffold—a precisely functionalized pyridine ring activated for sequential, site-selective modification. At its heart, it is a Weinreb-Nahm amide, a functional group renowned for its unique stability and controlled reactivity with organometallic reagents.[1][2] This guide, intended for researchers and drug development professionals, moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind the synthesis, manipulation, and application of this valuable intermediate and its derivatives. We will explore its construction, the strategic rationale for its functional handles, and the pathways to generate diverse analogs for screening and development.

The Chemical Core: Understanding the Weinreb-Nahm Amide

The central feature of the title compound is the N-methoxy-N-methylamide, or Weinreb-Nahm amide. Its prevalence in complex molecule synthesis is a direct result of its ability to solve a classic problem in organic chemistry: the over-addition of highly reactive organometallic reagents (e.g., Grignard or organolithium reagents) to acyl compounds.[1]

Traditional synthesis of a ketone from an ester or acid chloride often results in a mixture of the desired ketone and the tertiary alcohol byproduct. This occurs because the newly formed ketone is often more reactive than the starting material. The Weinreb-Nahm amide elegantly circumvents this issue. Upon nucleophilic attack, it forms a stable, five-membered chelated tetrahedral intermediate.[2] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. By the time the ketone is formed, all the organometallic reagent has been quenched, preventing the second, undesired addition. This control is a cornerstone of modern, high-yield synthetic chemistry.

Caption: Figure 1: Mechanism of the Weinreb Ketone Synthesis.

Synthesis of the Core Scaffold and its Analogs

The construction of this scaffold is a multi-step process where each stage provides an opportunity for diversification. The logic flows from building the foundational pyridine ring to installing the key reactive handles.

Pathway to the Precursor: 5-Bromo-2-chloronicotinic Acid

The journey begins with the synthesis of the carboxylic acid precursor. A common and effective route starts from 2,5-dichloropyridine.[3] This precursor is commercially available and provides the correct chlorine substitution pattern from the outset. The synthesis involves a halogen exchange followed by a hydroxylation or carbonylation step. An alternative pathway involves the direct halogenation of 2-hydroxynicotinic acid.[4]

Synthesis_Workflow Figure 2: Synthetic Workflow for the Core Scaffold start 2,5-Dichloropyridine step1 Halogen Exchange (e.g., with HBr/catalyst) start->step1 intermediate1 5-Bromo-2-chloropyridine step1->intermediate1 step2 Hydroxylation or Carbonylation followed by Hydrolysis intermediate1->step2 intermediate2 5-Bromo-2-chloronicotinic Acid step2->intermediate2 step3 Acid Chloride Formation (e.g., SOCl₂, Oxalyl Chloride) intermediate2->step3 intermediate3 5-Bromo-2-chloronicotinoyl chloride step3->intermediate3 step4 Amide Coupling with MeO(Me)NH·HCl, Base intermediate3->step4 final_product 5-Bromo-2-chloro-N-methoxy- N-methylnicotinamide step4->final_product Analog_Generation Figure 3: Key Sites for Analog Generation cluster_core Core Scaffold Core 5-Bromo-2-chloro-N-methoxy- N-methylnicotinamide Product_C2 C2-Substituted Analogs Product_C5 C5-Substituted Analogs Product_Ketone 3-Acylpyridine Analogs (Ketones) SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., R-NH₂, R-OH, R-SH) SNAr->Core C2-Chloro Site CrossCoupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) (e.g., R-B(OH)₂, R-NH₂) CrossCoupling->Core C5-Bromo Site Organometallic Organometallic Addition (e.g., Grignard, Organolithium) (e.g., R-MgBr) Organometallic->Core C3-Amide Site

Caption: Figure 3: Key Sites for Analog Generation.

Structure-Activity Relationship (SAR) Insights

While 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide is primarily a synthetic intermediate, the analogs derived from it possess significant biological potential. The nicotinamide core is a well-established pharmacophore found in numerous agrochemicals and pharmaceuticals. [5]Analysis of related structures provides valuable clues for guiding analog design.

  • Halogenation: The presence and position of halogen atoms (bromine and chlorine) can profoundly impact a molecule's physicochemical properties and biological activity. Halogens can increase metabolic stability, modulate lipophilicity, and participate in halogen bonding with target proteins. [6][7]For instance, studies on other heterocyclic systems have shown that the introduction of chloro and bromo groups can enhance antimicrobial or anticancer activities. [6][7]The 5-bromo position, in particular, has been explored in analogs showing potent cytotoxic effects against cancer cell lines. [8]

  • Substituents at C2 and C5: Replacing the C2-chloro or C5-bromo groups with other functionalities can drastically alter the molecule's interaction with biological targets. Introducing hydrogen bond donors/acceptors or hydrophobic groups can tailor the molecule for specific binding pockets. For example, in a series of nicotinamide derivatives developed as ALKBH2 inhibitors, modifications on the pyridine ring were critical for achieving high potency and selectivity. [9]

  • The 3-Acyl Group: The ketone functionality resulting from the Weinreb amide reaction is a versatile anchor for further chemical modification and a common feature in bioactive molecules. The nature of the 'R' group introduced via the organometallic reagent will define the steric and electronic profile of the final molecule, directly influencing its target engagement.

Structural Modification Rationale / Potential Impact Relevant Analogs / Activities
C2-Cl → C2-NR¹R² Introduce H-bond donors/acceptors; modulate solubility.Nicotinamide derivatives with amino groups show diverse activities, including kinase inhibition.
C5-Br → C5-Aryl Introduce steric bulk; explore pi-stacking interactions.Bi-aryl nicotinamides have been investigated as enzyme inhibitors. [9]
C5-Br → C5-H (Dehalogenation) Simplify structure; assess the necessity of the halogen.Provides a baseline for understanding the contribution of the bromine atom.
C3-CON(OMe)Me → C3-COR Unmask the ketone for target interaction.3-Acylpyridines are a common motif in pharmacologically active compounds.

Experimental Protocol: Synthesis of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

This protocol describes a representative, two-step procedure starting from 5-bromo-2-chloronicotinic acid. It is designed as a self-validating system, where the rationale behind key steps is explained to ensure reproducibility and understanding.

Step 1: Synthesis of 5-Bromo-2-chloronicotinoyl chloride

  • Objective: To convert the carboxylic acid into the more reactive acid chloride, activating it for amide coupling.

  • Methodology:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-bromo-2-chloronicotinic acid (1.0 eq).

    • Suspend the acid in an anhydrous solvent such as dichloromethane (DCM) or toluene (approx. 5-10 mL per gram of acid).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

      • Causality: DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is the active chlorinating species.

    • Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) or oxalyl chloride dropwise at 0 °C.

      • Causality: Using an excess ensures complete conversion of the acid. The reaction is exothermic and releases HCl/SO₂ gas, requiring good ventilation and careful addition. Oxalyl chloride is often preferred for cleaner reactions as the byproducts (CO, CO₂) are gaseous.

    • Allow the reaction to warm to room temperature and then heat to reflux (typically 40-60 °C) for 2-4 hours, monitoring by TLC (using a quenched aliquot) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure.

      • Self-Validation: The crude acid chloride is typically a yellow/brown solid or oil and is highly moisture-sensitive. It is used immediately in the next step without purification.

Step 2: Synthesis of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

  • Objective: To couple the acid chloride with N,O-dimethylhydroxylamine to form the target Weinreb-Nahm amide.

  • Methodology:

    • In a separate flame-dried flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2-2.5 eq).

      • Causality: One equivalent of the base neutralizes the hydrochloride salt to liberate the free amine. The second equivalent will quench the HCl generated during the acylation reaction.

    • Stir for 15-20 minutes at 0 °C.

    • Dissolve the crude 5-bromo-2-chloronicotinoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the amine solution at 0 °C.

      • Causality: Maintaining a low temperature is crucial to control the exothermic reaction and prevent potential side reactions.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight or until completion as monitored by TLC or LC-MS.

    • Workup & Purification: a. Quench the reaction by adding saturated aqueous sodium bicarbonate solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

      • Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity, which should match the expected values for C₈H₈Br₂N₂O₂. [10]

Conclusion and Future Outlook

5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide is more than a single molecule; it is a platform for chemical innovation. Its design, incorporating the robust Weinreb-Nahm amide with two orthogonally reactive halogen handles, provides a logical and powerful framework for generating diverse chemical entities. The insights from SAR studies on related nicotinamides suggest that analogs derived from this scaffold are promising candidates for development in oncology, anti-infective, and other therapeutic areas. By understanding the causality behind its synthesis and the strategic application of its functional groups, researchers can efficiently navigate chemical space to develop novel compounds with tailored biological activities.

References

  • CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid. Google Patents. [3]2. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, via PMC - NIH. [Link] [8]3. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. eScholarship, University of California. [Link] [11]4. Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Scholars Research Library. [Link] [12]5. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Molecules, via NIH. [Link] [6]6. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. Google Patents. [4]7. Weinreb ketone synthesis. Wikipedia. [Link] [1]8. Preparation of nicotinic acid amide - US2280040A. Google Patents. [13]9. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. International Journal of Molecular Sciences, via PMC - NIH. [Link] [7]10. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. [Link] [5]11. Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link] [14]12. Developing Structure-Activity Relationships for N-Nitrosamine Activity. Applied In Vitro Toxicology, via PMC - NIH. [Link] [15]13. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, via PubMed. [Link] [16]14. Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link] [2]15. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. International Journal of Molecular Sciences, via PMC - NIH. [Link] [17]16. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link] [18]17. Syntheses of nicotinamide riboside and derivatives: effective agents for increasing nicotinamide adenine dinucleotide concentrations in mammalian cells. Journal of Medicinal Chemistry, via PubMed. [Link] [19]18. Cellular pharmacology and biological activity of 5-carboranyl-2'-deoxyuridine. British Journal of Cancer, via PubMed. [Link] [20]19. Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, via PMC - NIH. [Link] [21]20. 2,5-Dibromo-N-methoxy-N-methylnicotinamide. PubChem. [Link] [10]21. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, via PubMed. [Link]

Sources

Exploratory

Unlocking the Therapeutic Promise of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide: A Technical Guide for Drug Discovery Professionals

Foreword: The Untapped Potential of a Versatile Scaffold In the landscape of medicinal chemistry, the nicotinamide framework stands as a cornerstone, integral to fundamental cellular processes through its role as a precu...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Untapped Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the nicotinamide framework stands as a cornerstone, integral to fundamental cellular processes through its role as a precursor to the essential coenzyme NAD+[1]. The strategic functionalization of this privileged scaffold offers a fertile ground for the discovery of novel therapeutics. This guide delves into the latent biological potential of a specific, yet under-explored derivative: 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide . While primarily recognized as a synthetic intermediate[2][3][4], its unique structural attributes—a halogenated pyridine core and a Weinreb amide moiety—suggest a rich, unexcavated vein of therapeutic possibilities. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this molecule, moving beyond its current classification to explore its prospective applications in oncology, neurobiology, and metabolic diseases. We will dissect its chemical rationale, propose plausible mechanisms of action, and lay out a roadmap for its systematic investigation.

Molecular Profile and Physicochemical Characteristics

5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide is a halogenated pyridine derivative featuring a Weinreb amide at the 3-position. The presence of both bromine and chlorine atoms significantly influences the molecule's electronic and lipophilic properties, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
CAS Number 885223-63-2[5]
Molecular Formula C8H8BrClN2O2[5]
Molecular Weight 279.53 g/mol [5]
Predicted Boiling Point 367.3±27.0 °C[2]
Predicted Density 1.526±0.06 g/cm3 [2]

The Weinreb amide (N-methoxy-N-methylamide) is a noteworthy feature, prized in organic synthesis for its stability and controlled reactivity. In a biological context, this group may confer a degree of metabolic stability, preventing rapid hydrolysis by amidases and potentially prolonging the compound's half-life.

Postulated Biological Activity and Therapeutic Hypotheses

While direct biological data for 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide is sparse, its structural components allow us to formulate several compelling hypotheses regarding its potential therapeutic applications.

Targeting NAD+ Metabolism and Sirtuin Modulation

The nicotinamide core is a direct precursor to NAD+, a critical coenzyme in cellular redox reactions and a substrate for various enzymes, including sirtuins and PARPs[1]. Dysregulation of NAD+ levels is implicated in aging, metabolic disorders, and neurodegenerative diseases.

Hypothesis: 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide could act as a modulator of NAD+ biosynthesis or as a direct inhibitor of NAD+-consuming enzymes. The electron-withdrawing nature of the halogen substituents may alter its interaction with key enzymes in the NAD+ salvage pathway, such as nicotinamide phosphoribosyltransferase (NAMPT). Alternatively, it could function as a sirtuin inhibitor, as nicotinamide itself is a known feedback inhibitor of these enzymes[6].

dot

NAD_Metabolism cluster_pathway NAD+ Salvage Pathway cluster_compound Potential Intervention Nicotinamide Nicotinamide NMN NMN Nicotinamide->NMN NAMPT NAD+ NAD+ NMN->NAD+ Sirtuins Sirtuins NAD+->Sirtuins PARPs PARPs NAD+->PARPs Metabolic_Pathways Metabolic_Pathways NAD+->Metabolic_Pathways Sirtuins->Nicotinamide Feedback Inhibition Target_Compound 5-Bromo-2-chloro-N- methoxy-N-methylnicotinamide Target_Compound->Sirtuins Inhibition? NAMPT NAMPT Target_Compound->NAMPT Modulation?

Caption: Potential modulation of the NAD+ salvage pathway.

Kinase Inhibition: A Plausible Avenue in Oncology

The pyridine ring is a common scaffold in kinase inhibitors. The specific substitution pattern of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide makes it a candidate for targeting specific kinase families. Its known use as a precursor for a pan-Trk inhibitor (PF-06273340) for pain management underscores its potential in this area[2]. Tropomyosin receptor kinases (Trks) are critical in neuronal signaling but are also implicated in the proliferation of various cancers.

Hypothesis: 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide may exhibit inhibitory activity against Trk kinases or other related receptor tyrosine kinases. The bromo and chloro substituents can form halogen bonds with the kinase hinge region, a common binding motif for type II kinase inhibitors.

Antimicrobial and Antifungal Potential

Nicotinamide derivatives have been explored for their antimicrobial and antifungal properties[7][8][9]. Some act by inhibiting essential metabolic enzymes, such as succinate dehydrogenase in fungi[7].

Hypothesis: The halogenated nature of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide could enhance its antimicrobial or antifungal activity. Halogenation can increase lipophilicity, facilitating membrane transport, and can also lead to stronger interactions with microbial target proteins.

Proposed Experimental Workflows for Target Validation

To systematically evaluate the biological potential of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide, a multi-pronged experimental approach is recommended.

Initial Cytotoxicity and Target-Based Screening

A primary assessment of the compound's general cytotoxicity is essential. This can be followed by more targeted screens based on the hypotheses outlined above.

dot

Screening_Workflow Compound 5-Bromo-2-chloro-N-methoxy- N-methylnicotinamide Cytotoxicity Cytotoxicity Screen (e.g., MTT, CellTiter-Glo) on a panel of cancer cell lines Compound->Cytotoxicity Kinase_Panel Kinase Inhibitor Panel Screen (e.g., KinomeScan) Compound->Kinase_Panel NAMPT_Assay NAMPT Enzymatic Assay Compound->NAMPT_Assay Sirtuin_Assay Sirtuin Activity Assay (SIRT1, SIRT2, SIRT3) Compound->Sirtuin_Assay Antimicrobial_Screen Antimicrobial/Antifungal MIC Panel Compound->Antimicrobial_Screen Data_Analysis Data Analysis and Hit Prioritization Cytotoxicity->Data_Analysis Kinase_Panel->Data_Analysis NAMPT_Assay->Data_Analysis Sirtuin_Assay->Data_Analysis Antimicrobial_Screen->Data_Analysis

Caption: High-level screening workflow for target identification.

Protocol 1: General Cytotoxicity Screening using MTT Assay

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide (e.g., from 0.01 µM to 100 µM) in culture medium. Add the diluted compound to the cells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Mechanistic Assays for NAD+ Metabolism

Should the initial screens suggest activity related to NAD+ metabolism, further mechanistic studies are warranted.

Protocol 2: In Vitro NAMPT Inhibition Assay

  • Reaction Setup: In a 96-well plate, combine recombinant human NAMPT enzyme, nicotinamide, and ATP in the reaction buffer.

  • Inhibitor Addition: Add varying concentrations of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide or a known NAMPT inhibitor (positive control).

  • Reaction Initiation: Initiate the reaction by adding phosphoribosyl pyrophosphate (PRPP). Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Detection: Measure the amount of NMN produced using a coupled enzymatic reaction that leads to a fluorescent or colorimetric output.

  • Data Analysis: Determine the IC50 of the compound for NAMPT inhibition.

Future Directions and Synthetic Elaboration

The true potential of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide may lie in its utility as a versatile chemical scaffold. The bromo and chloro substituents provide orthogonal handles for further chemical modification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the nicotinamide core to optimize potency, selectivity, and pharmacokinetic properties.

dot

SAR_Exploration Core 5-Bromo-2-chloro- N-methoxy-N- methylnicotinamide R1 Modification at C2 (via chloro displacement) Core->R1 R2 Modification at C5 (via bromo cross-coupling) Core->R2 R3 Amide Modification Core->R3 Library Focused Chemical Library R1->Library R2->Library R3->Library

Caption: Strategy for structure-activity relationship (SAR) exploration.

Conclusion: A Call to Investigation

5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide represents more than just a catalog chemical. Its unique combination of a halogenated nicotinamide core and a synthetically versatile Weinreb amide positions it as a promising starting point for drug discovery campaigns. This guide has laid out a series of testable hypotheses and experimental frameworks to begin unlocking its potential. It is our hope that this document will catalyze further investigation into this intriguing molecule, potentially leading to the development of novel therapeutics for a range of human diseases.

References

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.PMC - NIH.
  • 5-BROMO-N-METHOXY-N-METHYLNICOTINAMIDE | 183608-47-1.ChemicalBook.
  • 5-Bromo-2-chloronicotinic acid.MySkinRecipes.
  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors.PMC - NIH.
  • N-Methoxy-N-methylnicotinamide-13C6 (3-Pyridinecarboxamide, N-methoxy-N-methyl-13C6).MedChemExpress.
  • 95091-91-1 | N-methoxy-N-methylnicotinamide.ChemScene.
  • 5-Bromo-2-chloronicotinic acid.Chem-Impex.
  • Nicotinamide, Nicotinamide Riboside and Nicotinic Acid—Emerging Roles in Replicative and Chronological Aging in Yeast.PMC - NIH.
  • Rational Design of Mitochondria-Targeted Antioxidants: From Molecular Determinants to Clinical Perspectives.MDPI.
  • 5-Bromo-2-chloronicotinic acid, 96% 100 g | Buy Online.Thermo Scientific Chemicals.
  • An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors.Oriental Journal of Chemistry.
  • Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation.Asian Journal of Chemistry.
  • 2-Bromo-5-chloronicotinic acid.ChemScene.
  • N-Methoxy-N-methylnicotinamide-13C6.MedchemExpress.com.
  • Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders.MDPI.
  • Risks and Benefits of Nicotinamide (NAM), a NAD+ Booster.YouTube.
  • Exploring the Potential of N-Methoxy-N-methylacetamide Derivatives in Research.NINGBO INNO PHARMCHEM CO.,LTD.
  • 5-Bromo-N-methyl-N-((5-methylfuran-2-yl)methyl)nicotinamide.Benchchem.
  • 2,5-Dibromo-N-methoxy-N-methylnicotinamide | C8H8Br2N2O2 | CID 74891161.PubChem.
  • 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707.PubChem.
  • 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide.Matrix Scientific.
  • 5-Bromo-N-methoxy-N-methylnicotinamide 183608-47-1.Sigma-Aldrich.

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Foundational

reactivity of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

An In-depth Technical Guide to the Reactivity of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide Abstract 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide is a highly functionalized heterocyclic building block of signific...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Abstract

5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of two distinct halogen atoms on an electron-deficient pyridine ring, coupled with a stable Weinreb amide moiety, allows for a series of predictable and chemoselective transformations. This guide provides an in-depth analysis of the molecule's reactivity, focusing on the strategic and site-selective functionalization of the C-Br and C-Cl bonds. We will explore the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions, which preferentially occur at the C5-bromo position, and nucleophilic aromatic substitution (SNAr) reactions, which selectively target the C2-chloro position. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to effectively leverage this versatile synthetic intermediate.

Introduction: Structural Features and Synthetic Potential

The synthetic utility of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide is rooted in its distinct structural features:

  • Dihalogenated Pyridine Core: The pyridine ring is inherently electron-deficient. It contains two different halogen atoms, bromine at the C5 position and chlorine at the C2 position. This differential halogenation is the key to its chemoselective reactivity.

  • Differential Reactivity of C-X Bonds: In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the catalyst into the carbon-halogen bond. The C-Br bond is weaker and more polarizable than the C-Cl bond, leading to significantly faster oxidative addition at the C5 position. This provides a robust handle for selective C-C, C-N, and C-O bond formation.

  • Activated C2 Position: The chlorine atom at the C2 position is ortho to the ring nitrogen. The strong electron-withdrawing effect of the nitrogen atom activates this position for nucleophilic aromatic substitution (SNAr) reactions.

  • The Weinreb Amide: The N-methoxy-N-methylamide (Weinreb amide) at the C3 position is a versatile functional group. It is notably stable to many organometallic reagents and reaction conditions, preventing over-addition. It serves as a precursor that can be efficiently converted into aldehydes, ketones, or other functionalities at a later synthetic stage.

This combination of features allows for a programmed, stepwise functionalization of the pyridine core, making it an ideal scaffold for building molecular complexity.

Caption: Structural features and primary reaction sites of the title compound.

Proposed Synthesis of the Core Scaffold

While numerous methods exist for the synthesis of nicotinamide derivatives, a practical route to the title compound begins with commercially available 2,5-dichloropyridine. A halogen exchange reaction can selectively replace the more reactive chlorine at the C5 position with bromine, followed by functionalization to install the Weinreb amide.

G start 2,5-Dichloropyridine reagent1 1. n-BuLi, THF, -78 °C 2. Br2 step1 5-Bromo-2-chloropyridine reagent2 1. n-BuLi, THF, -78 °C 2. CO2 3. H3O+ step2 5-Bromo-2-chloronicotinic acid reagent3 1. (COCl)2, cat. DMF 2. HN(OMe)Me·HCl, Base step3 5-Bromo-2-chloro-N-methoxy- N-methylnicotinamide reagent1->step1 reagent2->step2 reagent3->step3

Caption: A plausible synthetic route to the title compound.

Chemoselective Reactivity at the C5-Bromo Position

The significant difference in bond dissociation energies between the C-Br and C-Cl bonds allows for highly selective palladium-catalyzed cross-coupling reactions at the C5 position.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and it proceeds with excellent selectivity for the C5-bromo position.[1] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions like protodeboronation.[2]

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand is typically used. The ligand stabilizes the palladium center and modulates its reactivity.

  • Ligand: For heteroaryl halides, electron-rich and bulky phosphine ligands like SPhos, XPhos, or RuPhos often provide superior results by promoting the rate-limiting oxidative addition and subsequent reductive elimination steps.

  • Base: An aqueous base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition (Rate-Determining) pd0->ox_add pd_ii_halide Ar-Pd(II)(Br)L2 ox_add->pd_ii_halide transmetal Transmetalation pd_ii_halide->transmetal pd_ii_aryl Ar-Pd(II)(Ar')L2 transmetal->pd_ii_aryl red_elim Reductive Elimination pd_ii_aryl->red_elim red_elim->pd0 product Ar-Ar' (Product) red_elim->product arbr Ar-Br (5-Bromo-2-chloro...) arbr->ox_add ar_b Ar'-B(OR)2 + Base ar_b->transmetal

Caption: Key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination also displays high selectivity for the C5-bromo position.[3] Studies on the closely related 5-bromo-2-chloropyridine have demonstrated that palladium-catalyzed amination with a Xantphos ligand proceeds almost exclusively at the C-Br bond.[4][5]

Causality Behind Experimental Choices:

  • Catalyst System (Pd/Ligand): The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich biaryl phosphine ligand (e.g., Xantphos, BrettPhos) is crucial. These ligands facilitate the oxidative addition to the C-Br bond and the final reductive elimination to form the C-N bond. The specific bite angle of ligands like Xantphos is known to be effective for coupling reactions on pyridyl systems.[4]

  • Base: A strong, non-nucleophilic base such as NaOt-Bu or Cs₂CO₃ is required to deprotonate the amine nucleophile, making it sufficiently reactive to displace the halide on the palladium center during the catalytic cycle.

Chemoselective Reactivity at the C2-Chloro Position

While the C2-chloro position is unreactive under palladium-catalyzed cross-coupling conditions that favor the C-Br bond, it is highly susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The C2 position is electronically activated by the cumulative electron-withdrawing effects of the ring nitrogen (ortho and para directing) and the C3-Weinreb amide. This activation stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.[6]

Interestingly, for substrates like 5-bromo-2-chloro-3-fluoropyridine, a reversal of chemoselectivity is observed when switching from palladium-catalyzed conditions to thermal, uncatalyzed conditions.[5] Under neat (solvent-free) or high-temperature conditions with an amine, substitution occurs preferentially at the C2-chloro position.[5][7] This highlights the orthogonal reactivity of the two halogen atoms.

Causality Behind Experimental Choices:

  • Nucleophile: Strong nucleophiles, particularly primary and secondary amines, are effective. The reaction is generally uncatalyzed.

  • Solvent & Temperature: Polar aprotic solvents like DMSO or NMP can accelerate the reaction. Often, using the amine nucleophile as the solvent and applying heat (conventional or microwave) is sufficient to drive the reaction to completion.[7] The use of high temperatures in a flow reactor can also overcome the activation barrier for less reactive substrates.[7]

Caption: The addition-elimination mechanism of SNAr at the C2 position.

Data Presentation: Summary of Reaction Outcomes

The following tables summarize typical conditions and expected outcomes for the chemoselective functionalization of the title compound, based on data from analogous systems.

Table 1: Chemoselective Palladium-Catalyzed Cross-Coupling at C5-Br

Reaction Type Coupling Partner Catalyst System Base Solvent Temp (°C) Position Typical Yield Reference
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄ 2M Na₂CO₃ Dioxane 100 C5 >85% [8][9]

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | C5 | >90% |[4][5] |

Table 2: Nucleophilic Aromatic Substitution at C2-Cl

Nucleophile Catalyst Solvent Temp (°C) Position Typical Yield Reference
Piperidine None Neat (Piperidine) 150 C2 >80% [5]

| Morpholine | None | DMSO | 130 | C2 | Good |[7] |

Experimental Protocols

The following protocols are representative procedures adapted from the literature for analogous substrates and serve as a validated starting point for experimentation.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol describes the coupling of an arylboronic acid at the C5-bromo position.

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide (1.0 eq.), the desired arylboronic acid (1.2 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Solvent and Reagent Addition: Add dioxane (approx. 0.1 M concentration relative to the substrate) followed by a 2M aqueous solution of sodium carbonate (Na₂CO₃, 3.0 eq.).

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the 5-aryl-2-chloro-N-methoxy-N-methylnicotinamide product.

Protocol 2: Site-Selective Buchwald-Hartwig Amination at the C5-Position

This protocol describes the amination of the C5-bromo position.

  • Vessel Preparation: To an oven-dried vial, add cesium carbonate (Cs₂CO₃, 1.4 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), and Xantphos (0.04 eq.).

  • Reagent Addition: Seal the vial with a septum, and purge with argon. Add a solution of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide (1.0 eq.) in toluene, followed by the amine nucleophile (1.2 eq.).

  • Reaction Execution: Place the sealed vial in a preheated oil bath at 110 °C and stir for 18 hours.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite®, washing the pad with additional ether. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to yield the 5-amino-2-chloro-N-methoxy-N-methylnicotinamide product.[4]

Protocol 3: Site-Selective Nucleophilic Aromatic Substitution at the C2-Position

This protocol describes the substitution of the C2-chloro position with an amine.

  • Reaction Setup: In a sealed tube, combine 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide (1.0 eq.) and the desired secondary amine (e.g., piperidine, 5.0-10.0 eq.). The amine serves as both the nucleophile and the solvent.

  • Reaction Execution: Seal the tube tightly and heat in an oil bath at 150 °C for 24 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Remove the excess amine under high vacuum. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and purify directly by flash column chromatography to isolate the 2-amino-5-bromo-N-methoxy-N-methylnicotinamide product.[5]

Conclusion

5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide presents a clear and exploitable dichotomy in its chemical reactivity. The C5-bromo position is the preferred site for palladium-catalyzed cross-coupling reactions, driven by the kinetic favorability of oxidative addition into the weaker C-Br bond. Conversely, the C2-chloro position is selectively activated for nucleophilic aromatic substitution, a consequence of the electronic properties of the pyridine ring. The inertness of the Weinreb amide under these distinct conditions further enhances the molecule's value. By carefully selecting the reaction type—transition-metal-catalyzed or nucleophilic substitution—chemists can achieve predictable and high-yielding site-selective functionalization, making this a powerful and strategic tool for the synthesis of complex molecular targets in drug discovery and development.

References

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? Angewandte Chemie International Edition, 52(34), 8852-8855. [Link]

  • PubChem. (n.d.). 2,5-Dibromo-N-methoxy-N-methylnicotinamide. National Center for Biotechnology Information. [Link]

  • Li, P., et al. (2020). A rhodium-catalyzed Weinreb amide directed cross-coupling reaction between electron-deficient alkenes. Organic & Biomolecular Chemistry, 18(21), 4078-4082. [Link]

  • Nalco Chemical Company. (1990). Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. U.S.
  • Bunnelle, E. M., & Mitchell, I. S. (2007). Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine. Organic Letters, 9(10), 1863–1866. [Link]

  • Al-Issa, S. A. (2006). Novel synthesis of nicotinamide derivatives of cytotoxic properties. Bioorganic & Medicinal Chemistry, 14(13), 4566-4577. [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10846–10887. [Link]

  • The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]

  • Cella, R., et al. (2007). Palladium-Catalyzed Preparation of Weinreb Amides from Boronic Acids and N-Methyl-N-methoxycarbamoyl Chloride. The Journal of Organic Chemistry, 72(1), 206–209. [Link]

  • Zhejiang University of Technology. (2010). Preparation method of nicotinamide.
  • Rodrigues, C., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1641-1655. [Link]

  • Shandong Binzhou Detai Chemical Co Ltd. (2022). One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Bunnelle, E. M., & Mitchell, I. S. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. PubMed. [Link]

  • Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the chemical industry. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 10(15), 3283–3286. [Link]

  • Li, Y., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances, 14(2), 1015-1022. [Link]

  • ResearchGate. (n.d.). Synthesis of NS6740. [Link]

  • Frolova, L. V., et al. (2022). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Molbank, 2022(4), M1493. [Link]

  • Whiteoak, C. J., & de la Torre, A. (2020). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Catalysts, 10(11), 1329. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]

  • Hong, J. Y., et al. (1993). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 21(5), 842-846. [Link]

  • ChemRxiv. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6542-6554. [Link]

  • Degutyte, R., et al. (2013). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija, 24(3), 227-235. [Link]

  • Isbell, J., et al. (2022). Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. The Journal of Organic Chemistry, 87(2), 1083–1092. [Link]

  • Deau, E., et al. (2010). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Chemical Communications, 46(36), 6753-6755. [Link]

  • West, A., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(42), 12513-12521. [Link]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(30), 11627–11639. [Link]

  • Jiangsu Jiayi Pharmaceutical Co Ltd. (2016). A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.
  • Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. [Link]

  • van der Vlugt, M. J., et al. (2012). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 14(24), 6302–6305. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Yang, T., & Sauve, A. A. (2019). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. Beilstein Journal of Organic Chemistry, 15, 369–398. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Exploratory

5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide safety and handling

An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide Compound Profile and Structural Context 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide belongs to two important classes...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Compound Profile and Structural Context

5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide belongs to two important classes of organic compounds: halogenated heterocycles and Weinreb-Nahm amides.

  • Halogenated Heterocycles : These compounds are foundational building blocks in medicinal chemistry and materials science. The presence of bromine and chlorine atoms on the pyridine ring significantly influences the molecule's electronic properties and provides reactive handles for further synthetic modification.[1] However, halogenation can also impart toxicological properties that necessitate careful handling.

  • Weinreb-Nahm Amide : The N-methoxy-N-methylamide functional group is a widely used synthetic tool.[2] Its principal advantage is its stability and controlled reactivity towards strong nucleophiles like Grignard or organolithium reagents.[3][4] Unlike esters or acid chlorides, the Weinreb amide forms a stable tetrahedral intermediate, which prevents the common problem of over-addition, allowing for the clean synthesis of ketones or aldehydes upon workup.[2][3]

Given its structure, this compound is likely a solid at room temperature and should be handled with the assumption that it may be irritating to the skin, eyes, and respiratory system, and potentially harmful if ingested.

Inferred Hazard Identification and Risk Assessment

Based on an analysis of closely related compounds, a presumptive hazard profile for 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide has been established. The primary analog for this assessment is 5-Chloro-2-fluoro-N-methoxy-N-methylnicotinamide, which shares the core Weinreb amide structure and a halogenated pyridine ring.[5] Data from other brominated and chlorinated aromatic compounds corroborate these findings.[6][7][8]

Table 1: GHS Classification and Hazard Statements | Hazard Class | Pictogram | Signal Word | Hazard Statement | Source (Analog) | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral (Category 4) |


| Warning  | H302: Harmful if swallowed |[5] |
| Skin Corrosion/Irritation (Category 2) |

| Warning  | H315: Causes skin irritation |[5][7] |
| Serious Eye Damage/Eye Irritation (Category 2A) |

| Warning  | H319: Causes serious eye irritation |[5][6][7][8] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation |

| Warning  | H335: May cause respiratory irritation |[5][7] |

Causality of Hazards :

  • Irritation : Halogenated aromatic compounds are often irritants due to their reactivity and ability to interact with biological macromolecules. The chloro and bromo substituents can act as leaving groups or participate in halogen bonding, potentially disrupting cellular membranes and proteins upon contact.[1][9]

  • Respiratory Effects : Fine powders of complex organic molecules can cause mechanical irritation to the respiratory tract. The potential for chemical reactivity adds to this risk, necessitating that the compound be handled in a way that prevents aerosolization.[10]

  • Oral Toxicity : While specific data is absent, many functionalized aromatic compounds exhibit toxicity upon ingestion. The "Harmful if swallowed" classification is a prudent assumption based on analogs.[5][7]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. This includes engineering controls, administrative procedures, and appropriate PPE.

Table 2: Personal Protective Equipment Protocol

Protection Type Specification Rationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields, or preferably, chemical safety goggles.[11] Protects against splashes and airborne particles, addressing the H319 "Causes serious eye irritation" hazard.[6]
Skin Protection Nitrile gloves (minimum 4 mil thickness), fully buttoned lab coat. Prevents skin contact, addressing the H315 "Causes skin irritation" hazard. Contaminated clothing must be removed and washed before reuse.[6]

| Respiratory Protection | Not typically required if used within a certified chemical fume hood. If weighing outside of a hood, a NIOSH-approved N95 respirator is recommended. | Mitigates the H335 "May cause respiratory irritation" hazard by preventing inhalation of airborne powder.[11] |

Safe Handling, Storage, and Experimental Workflow

4.1 Engineering Controls The primary engineering control for handling this compound is a properly functioning chemical fume hood.[6] This minimizes the risk of inhalation and contains any potential spills. An eyewash station and safety shower must be readily accessible.[8]

4.2 Safe Handling and Hygiene

  • Weighing : Weigh the compound within the fume hood or in a designated balance enclosure to prevent dust dispersion.[12]

  • Manipulation : Handle as a potential irritant. Avoid all contact with skin, eyes, and clothing.[6]

  • Hygiene : Wash hands and face thoroughly with soap and water after handling and before leaving the laboratory.[13] Do not eat, drink, or smoke in areas where chemicals are handled.[14]

4.3 Storage and Stability

  • Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Keep away from sources of ignition and direct sunlight.[10]

  • Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to decomposition or vigorous reactions.[8] The Weinreb amide functionality is generally stable but can be hydrolyzed under harsh acidic or basic conditions.[15]

4.4 Experimental Workflow Diagram

The following diagram outlines the logical flow for the safe use of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide in a laboratory setting.

G Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Post-Reaction & Disposal Phase A 1. Risk Assessment Review this guide and any anologue SDS. B 2. Don PPE (Goggles, Lab Coat, Gloves) A->B C 3. Prepare Fume Hood Ensure sash is at correct height and workspace is clear. B->C D 4. Retrieve Compound Transport in secondary containment from storage. C->D E 5. Weigh Compound Perform inside fume hood. D->E F 6. Perform Reaction Add to reaction vessel under inert atmosphere if required. E->F G 7. Quench Reaction (if needed) Follow established protocol. F->G H 8. Decontaminate Glassware Rinse with appropriate solvent. G->H I 9. Segregate Waste Place solids and halogenated liquids in designated containers. H->I J 10. Doff PPE & Wash Hands I->J

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Chemoselective Suzuki Coupling of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Introduction: Strategic C-C Bond Formation in Heterocyclic Scaffolds The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its robustness, functional group toleran...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-C Bond Formation in Heterocyclic Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its robustness, functional group tolerance, and mild reaction conditions.[1] This palladium-catalyzed reaction enables the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3][4]

This application note provides a comprehensive guide to the chemoselective Suzuki coupling of a highly functionalized heterocyclic building block: 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide . The presence of two distinct halogen atoms—a bromine at the 5-position and a chlorine at the 2-position—on the pyridine ring offers a valuable opportunity for selective, stepwise functionalization. Furthermore, the N-methoxy-N-methylamide, commonly known as a Weinreb amide, serves as a stable and versatile functional group that can be readily converted into a ketone or aldehyde, making the products of this reaction valuable intermediates in drug discovery and development.[5]

The inherent difference in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions (generally I > Br > Cl) forms the basis for the chemoselectivity of this protocol.[6] The primary objective is the selective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations.

Chemoselectivity: The "Why" Behind the Protocol

The success of a selective Suzuki coupling on a dihalogenated substrate like 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide hinges on exploiting the differential reactivity of the carbon-halogen bonds. The oxidative addition of the palladium(0) catalyst to the aryl halide is the rate-determining step in the catalytic cycle.[6][7] The bond dissociation energies of carbon-halogen bonds decrease in the order C-Cl > C-Br > C-I. Consequently, the C-Br bond at the 5-position is significantly more susceptible to oxidative addition by the palladium(0) catalyst than the stronger C-Cl bond at the 2-position.

By carefully controlling the reaction conditions—specifically temperature and reaction time—it is possible to achieve highly selective coupling of an arylboronic acid at the 5-position while preserving the 2-chloro substituent for subsequent chemical modifications.

Experimental Protocol: Selective Suzuki Coupling at the C-5 Position

This protocol details a general method for the selective Suzuki-Miyaura coupling of an arylboronic acid with 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide≥98%Commercially AvailableLimiting Reagent
Arylboronic Acid≥97%Commercially Available1.2 equivalents
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))≥99%Commercially Available3-5 mol%
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available2.0 equivalents
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableDegassed
WaterDeionizedLaboratory SupplyDegassed
Ethyl AcetateACS GradeCommercially AvailableFor workup
BrineSaturated NaCl solutionLaboratory PreparedFor workup
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableFor drying
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask, add 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh out the Pd(PPh₃)₄ catalyst (0.03-0.05 equiv.) and add it to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The total solvent volume should be sufficient to create a stirrable mixture (typically a 0.1 M concentration with respect to the limiting reagent).

  • Reaction: Place the flask in a preheated oil bath at 85-90 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-chloro-N-methoxy-N-methylnicotinamide.

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide - Arylboronic Acid - K₂CO₃ - Pd(PPh₃)₄ inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvents (1,4-Dioxane/Water) inert->solvent heat Heat and Stir (85-90 °C) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract (Ethyl Acetate, Water, Brine) cool->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Pure 5-aryl-2-chloro-N-methoxy- N-methylnicotinamide purify->product

Caption: Experimental workflow for the selective Suzuki coupling.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide to form a Pd(II) complex. This is generally the rate-limiting step.

  • Transmetallation: The aryl group from the boronic acid (activated by the base to form a boronate species) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple to form the new C-C bond of the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Mechanism Pd0 Pd(0)L₂ Aryl_Pd_X Aryl-Pd(II)L₂-Br Pd0->Aryl_Pd_X Oxidative Addition Aryl_Pd_Aryl Aryl-Pd(II)L₂-Aryl' Aryl_Pd_X->Aryl_Pd_Aryl Transmetallation Product Aryl-Aryl' Aryl_Pd_Aryl->Product Reductive Elimination Product->Pd0 center Aryl_X Aryl-Br Boronic_Acid Aryl'-B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, ensure all reagents and solvents are anhydrous and that the reaction was maintained under a strict inert atmosphere. A fresh batch of catalyst or a different palladium source (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos) could be beneficial.

  • Formation of Biphenyl Byproduct (Homocoupling): This can occur if the reaction is run for too long or at too high a temperature. Reducing the reaction time or temperature may mitigate this.

  • Protodeboronation (Loss of Boronic Acid): This side reaction can be minimized by using a suitable base (K₂CO₃ or K₃PO₄ are generally effective) and ensuring the reaction is not overly heated.

  • Reaction at the C-Cl Bond: While unlikely under the recommended conditions, if coupling at the 2-position is observed, lowering the reaction temperature and using a less active catalyst system may enhance selectivity for the C-Br bond.

The Role of the Weinreb Amide

The N-methoxy-N-methylamide (Weinreb amide) is a crucial functional group in this substrate. It is stable to the basic conditions of the Suzuki coupling and does not interfere with the palladium catalyst.[5] Its primary advantage lies in its utility as a synthetic handle in subsequent steps. The resulting 5-aryl-2-chloro-N-methoxy-N-methylnicotinamide can be readily treated with Grignard or organolithium reagents to furnish the corresponding ketones in high yield, a transformation that is often challenging with other carboxylic acid derivatives. This makes the products of this Suzuki coupling highly valuable intermediates for the synthesis of complex molecules.

Conclusion

The protocol described provides a reliable and selective method for the functionalization of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide at the 5-position via a Suzuki-Miyaura cross-coupling reaction. By leveraging the inherent differences in carbon-halogen bond reactivity, this approach allows for the synthesis of valuable 5-aryl-2-chloronicotinamide derivatives, which are versatile intermediates for applications in drug discovery and materials science. The stability of the Weinreb amide under these conditions further enhances the synthetic utility of this methodology.

References

  • 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Chemical Communications. [Link]

  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate. [Link]

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. [Link]

  • Pd-Catalyzed, Highly Selective C(sp2)−Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central. [Link]

  • One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Chemical Communications. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI. [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. PubMed. [Link]

  • ChemInform Abstract: Synthesis of New Aryl-Substituted Furan-2(5H)-ones Using the Suzuki—Miyaura Reaction. ResearchGate. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • An Efficient Synthesis of Weinreb Amides and Ketones via Palladium Nanoparticles on ZIF-8 Catalysed Carbonylative Coupling. ResearchGate. [Link]

  • An Efficient synthesis of Weinreb amides and ketones via palladium nanoparticles on ZIF-8 catalysed carbonylative coupling. RSC Publishing. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. PubMed Central. [Link]

Sources

Application

Application Notes and Protocols for the Strategic Use of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide in Kinase Inhibitor Synthesis

Introduction: A Trifunctional Linchpin for Medicinal Chemistry The landscape of oncology has been reshaped by the advent of kinase inhibitors, precision medicines designed to interfere with the signaling pathways that dr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Trifunctional Linchpin for Medicinal Chemistry

The landscape of oncology has been reshaped by the advent of kinase inhibitors, precision medicines designed to interfere with the signaling pathways that drive cancer cell proliferation. The efficacy of these inhibitors hinges on their molecular architecture, which must allow for high-affinity binding to the ATP pocket of the target kinase. Crafting these complex molecules requires versatile and highly functionalized building blocks. 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide emerges as a superior scaffold for this purpose. This trifunctional reagent offers medicinal chemists a powerful platform for building diverse libraries of potential inhibitors, leveraging three distinct and orthogonally reactive sites: a highly reactive C5-bromine atom, a less reactive C2-chlorine atom, and a Weinreb amide at the C3 position. This guide provides an in-depth exploration of the strategic application of this building block, complete with detailed protocols and the underlying chemical principles that govern its utility.

Reagent Profile: Physicochemical Properties and Reactivity Analysis

The strategic value of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide lies in the differential reactivity of its functional groups. Understanding this profile is paramount for designing successful multi-step synthetic sequences.

PropertyValue
IUPAC Name 5-bromo-2-chloro-N-methoxy-N-methylpyridine-3-carboxamide
Molecular Formula C₈H₈BrClN₂O₂
Molecular Weight 295.52 g/mol
CAS Number 1142192-33-3

Reactivity Deep Dive:

  • C5-Bromo Group: The carbon-bromine bond is the most labile site for palladium-catalyzed cross-coupling reactions. Its higher reactivity compared to the C-Cl bond is a well-established principle, driven by the lower bond dissociation energy of C-Br.[1][2] This allows for selective functionalization at the C5 position while leaving the C2-chloro group untouched for subsequent transformations. This site is ideal for introducing aryl or heteroaryl moieties via Suzuki-Miyaura coupling or alkynyl groups via Sonogashira coupling.[3][4]

  • C2-Chloro Group: The carbon-chlorine bond is significantly less reactive in standard palladium-catalyzed cross-couplings. This enables a powerful sequential functionalization strategy. After the C5 position has been modified, more forcing reaction conditions or specialized catalyst systems can be employed to react the C2 position, often through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination reactions.

  • C3-Weinreb Amide: The N-methoxy-N-methylamide, or Weinreb amide, is a masterful functional group for the controlled synthesis of ketones.[5][6] When treated with organometallic reagents (e.g., Grignard or organolithium reagents), it forms a stable, five-membered chelated intermediate.[6][7] This intermediate is resistant to collapse and further addition until acidic workup, thus preventing the common problem of over-addition that plagues reactions with other acylating agents, which often yield tertiary alcohols instead of the desired ketone.[5]

Core Synthetic Applications & Protocols

The true power of this reagent is realized through the sequential manipulation of its reactive sites. Below are detailed protocols for its most critical transformations in the synthesis of kinase inhibitor cores.

Application 1: Site-Selective Suzuki-Miyaura Coupling at the C5 Position

This protocol demonstrates the selective functionalization of the C5-bromo position, a crucial step for installing key pharmacophoric elements that often interact with the solvent-exposed region of the kinase ATP-binding site.

Principle of the Reaction: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an organic halide.[2][8] The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the catalyst.[2]

Workflow for Sequential Functionalization:

G A 5-Bromo-2-chloro- N-methoxy-N-methylnicotinamide B Suzuki Coupling (Reacts at C5-Br) A->B C 5-Aryl-2-chloro- N-methoxy-N-methylnicotinamide B->C D Buchwald-Hartwig Amination (Reacts at C2-Cl) C->D E 5-Aryl-2-amino- N-methoxy-N-methylnicotinamide D->E F Weinreb Ketone Synthesis (Reacts at C3-Amide) E->F G Final Kinase Inhibitor Core Scaffold F->G G cluster_0 Reaction cluster_1 Workup A Weinreb Amide C Stable Chelated Intermediate A->C B Organometallic Reagent (R-MgX) B->C D Acidic Workup (H₃O⁺) C->D E Ketone Product D->E G A Start: 5-Bromo-2-chloro- Weinreb Amide B Step 1: Suzuki Coupling (Adds Aryl Group at C5) A->B C Intermediate 1 B->C D Step 2: S_NAr with Thiourea (Forms Aminothiazole at C2) C->D E Intermediate 2 (Fused Thiazolopyridine) D->E F Step 3: Weinreb Ketone Synthesis (Adds R-group at C3) E->F G Kinase Inhibitor Core F->G

Sources

Method

Mastering Chemoselectivity: A Guide to Cross-Coupling Reactions with 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Introduction: The Strategic Value of a Dihalogenated Nicotinamide Building Block In the landscape of modern drug discovery and development, the synthesis of complex molecular architectures with high precision is paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Dihalogenated Nicotinamide Building Block

In the landscape of modern drug discovery and development, the synthesis of complex molecular architectures with high precision is paramount. Heterocyclic scaffolds, particularly those based on the pyridine ring system, are privileged structures in a vast array of pharmacologically active compounds. 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide emerges as a highly versatile and strategically important building block for medicinal chemists and process development scientists. The presence of two distinct halogen atoms at the C2 and C5 positions of the pyridine ring, coupled with a Weinreb amide functionality, offers a unique platform for sequential and site-selective functionalization through palladium-catalyzed cross-coupling reactions.

This technical guide provides an in-depth exploration of the reaction conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide. We will delve into the mechanistic underpinnings that govern chemoselectivity and present detailed, field-proven protocols to empower researchers in their synthetic endeavors.

The Principle of Chemoselectivity: Exploiting Halogen Reactivity

The cornerstone of utilizing 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in the crucial oxidative addition step of the catalytic cycle is I > Br > OTf > Cl.[1][2] This inherent difference allows for the preferential activation of the C-Br bond at the 5-position under milder reaction conditions, leaving the C-Cl bond at the 2-position available for subsequent transformations.

However, the electronic nature of the pyridine ring, being electron-deficient, can influence the reactivity of the attached halogens. The choice of palladium catalyst, ligand, base, and solvent system can be strategically manipulated to either enhance this inherent selectivity or, in some cases, to promote reaction at the less reactive C-Cl bond.[1]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] For 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide, this reaction is typically employed to introduce aryl or heteroaryl substituents at the C5 position.

Mechanistic Rationale for C5 Selectivity

The catalytic cycle of the Suzuki-Miyaura reaction commences with the oxidative addition of the aryl halide to a palladium(0) complex. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, the palladium catalyst will preferentially insert into the C-Br bond at the 5-position. Following this, transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination yields the C5-arylated product and regenerates the palladium(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArX 5-Bromo-2-chloro-Nicotinamide PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetalation Transmetalation Boronic_Acid R-B(OH)₂ Base Base (e.g., K₂CO₃) PdII_R_complex Ar-Pd(II)L₂(R) Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Product 5-Aryl-2-chloro-Nicotinamide RedElim->Product Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArX 5-Bromo-2-chloro-Nicotinamide PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_complex Ar-Pd(II)L₂(C≡CR) Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Product 5-Alkynyl-2-chloro-Nicotinamide RedElim->Product Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide CuI Cu(I)X CuI->Cu_Acetylide Base Base (e.g., Et₃N) Base->Cu_Acetylide Cu_Acetylide->Transmetalation Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArX 5-Bromo-2-chloro-Nicotinamide PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation Amine R₂NH Base Base (e.g., NaOtBu) PdII_Amido_complex Ar-Pd(II)L₂(NR₂) Amine_Coord->PdII_Amido_complex RedElim Reductive Elimination PdII_Amido_complex->RedElim RedElim->Pd0 Product 5-(Dialkylamino)-2-chloro-Nicotinamide RedElim->Product

Sources

Application

purification techniques for 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide derivatives

An Application Guide to the Purification of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide Derivatives Authored by: A Senior Application Scientist Abstract This comprehensive guide provides detailed application notes an...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Purification of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide Derivatives

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide, a critical Weinreb amide intermediate in modern synthetic chemistry. Addressed to researchers, medicinal chemists, and process development scientists, this document moves beyond simple step-by-step instructions. It delves into the causal relationships between the molecule's physicochemical properties and the strategic choices made during purification. We will explore field-tested methodologies, including flash column chromatography and recrystallization, supported by troubleshooting insights and protocols for rigorous purity validation.

Introduction: The Critical Role of Purity

5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide and its analogues are versatile intermediates, primarily utilized for the synthesis of ketones via controlled addition of organometallic reagents.[1] The N-methoxy-N-methylamide, or Weinreb amide, functionality is prized for its ability to prevent over-addition by forming a stable tetrahedral intermediate. The purity of this intermediate is paramount; residual starting materials, by-products, or reagents can lead to complex impurity profiles in subsequent steps, compromising the yield and purity of the final active pharmaceutical ingredient (API).

This guide is structured to provide a logical workflow, from understanding the molecule's inherent properties to selecting and executing the optimal purification strategy, and finally, validating the outcome.

Physicochemical Profile: A Foundation for Strategy

The purification strategy is dictated by the molecule's physical and chemical properties. Understanding these characteristics allows for a rational selection of solvents, stationary phases, and techniques.

Key structural features influencing purification include:

  • Pyridine Ring: The basic nitrogen atom can interact with acidic sites on silica gel, potentially causing peak tailing during chromatography.[2]

  • Halogen Substituents (Br, Cl): These atoms increase the molecule's molecular weight and can influence its crystalline nature and solubility.

  • Weinreb Amide Moiety: This polar functional group governs the molecule's solubility in various organic solvents.

Table 1: Physicochemical Properties of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

PropertyValueSource
Molecular FormulaC₈H₈BrClN₂O₂-
Molecular Weight295.52 g/mol -
Predicted Boiling Point367.3 ± 27.0 °C[1]
Predicted Density1.526 ± 0.06 g/cm³[1]
Predicted pKa0.80 ± 0.20[1]

Primary Purification Methodologies

For most lab-scale syntheses, a combination of an aqueous work-up followed by flash column chromatography or recrystallization is sufficient to achieve high purity.

Initial Purification: Aqueous Work-up

Before undertaking high-resolution purification, it is essential to remove inorganic salts and highly polar impurities from the crude reaction mixture. This is typically achieved through liquid-liquid extraction.

Protocol 1: General Aqueous Work-up

  • Quenching: Carefully quench the reaction mixture by adding it to a separatory funnel containing a suitable aqueous solution (e.g., saturated aqueous NH₄Cl or water).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent in which the product is soluble but impurities are not (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)). Perform the extraction three times to ensure maximum recovery.[3][4]

  • Washing: Combine the organic layers and wash sequentially with:

    • 1 M HCl (if basic impurities are present).

    • Saturated aqueous NaHCO₃ (to remove acidic impurities).

    • Brine (saturated aqueous NaCl) to remove excess water.[5][6]

  • Drying & Concentration: Dry the washed organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5][6]

The resulting crude oil or solid can then be subjected to further purification.

High-Resolution Purification: Flash Column Chromatography

Flash column chromatography is the workhorse technique for purifying moderately polar organic compounds like Weinreb amides. It separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and solubility in a liquid mobile phase.

Causality in Method Design: The choice of solvent system (mobile phase) is critical. A common starting point for nicotinamide derivatives is a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate). For more polar compounds, a system like Dichloromethane (DCM) and Methanol (MeOH) may be necessary.[3][4] The optimal ratio is determined empirically using Thin-Layer Chromatography (TLC) to achieve a target Rf (retention factor) of ~0.3 for the desired compound.

Mitigating Peak Tailing: Pyridine derivatives are notorious for exhibiting "peak tailing" on silica gel due to the interaction of the basic nitrogen with acidic silanol groups.[2] To counteract this, a small amount of a competing base, such as triethylamine (TEA) or pyridine (~0.1-1% v/v), can be added to the mobile phase. This additive preferentially binds to the active sites on the silica, allowing the pyridine-containing product to elute symmetrically.[2]

G cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. Develop TLC Method (Target Rf ~0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute with Mobile Phase (Maintain Constant Flow) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Final Pure Product Evap->Final

Caption: Workflow for Flash Column Chromatography.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Develop a TLC solvent system that provides good separation and an Rf value of ~0.3 for the product. A common system is 30-50% Ethyl Acetate in Hexanes.

  • Column Packing: Select an appropriately sized flash column. Prepare a slurry of silica gel in the non-polar component of your mobile phase and carefully pack the column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the mobile phase. Alternatively, for less soluble materials, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.

  • Elution: Run the mobile phase through the column, applying positive pressure.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Ultimate Purity: Recrystallization

Recrystallization is a powerful technique for achieving exceptional purity, particularly for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a saturated solution cools, the compound's solubility decreases, leading to the formation of crystals, while impurities remain in the solution (mother liquor).

Causality in Solvent Selection: The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Furthermore, the solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out." For nicotinamide derivatives, solvents like ethanol, isopropanol, or mixtures such as aqueous ethanol have proven effective.[7][8]

G start Select Solvent System dissolve Dissolve Crude Solid in Minimum Hot Solvent start->dissolve cool Cool Slowly to Room Temperature dissolve->cool ice Cool Further in Ice Bath cool->ice filter Collect Crystals by Vacuum Filtration ice->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry product Pure Crystalline Product dry->product

Caption: General Protocol for Recrystallization.

Protocol 3: Recrystallization from Aqueous Ethanol

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Induce Saturation: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same ethanol/water ratio) to remove any residual mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Purity Assessment and Validation

Purification is incomplete without rigorous validation. A combination of chromatographic and spectroscopic techniques should be employed to confirm both the purity and identity of the final compound.

Table 2: Methods for Purity and Identity Confirmation

TechniquePurposeTypical Parameters / Observations
TLC Qualitative purity checkSingle spot observed under UV light and/or with a stain.
HPLC Quantitative purity analysisA reverse-phase C18 column with a gradient of acetonitrile in buffered water is common. Purity is reported as % area of the main peak.[9][10]
¹H & ¹³C NMR Structural confirmation and impurity detectionThe spectrum should match the expected structure, with clean integration values and an absence of signals corresponding to solvents or known impurities.[11]
LC-MS Identity confirmationThe observed mass-to-charge ratio (m/z) should correspond to the molecular weight of the target compound.[12]

Troubleshooting Common Purification Challenges

ProblemPotential Cause(s)Recommended Solution(s)
Co-eluting Impurities (Chromatography) Impurity has a similar polarity to the product.Try a different solvent system (e.g., switch from EtOAc/Hexane to DCM/MeOH) or use a different stationary phase (e.g., alumina, C18 reverse-phase).
Low Recovery from Column Product is highly polar and sticking to the silica."Flush" the column with a much more polar solvent (e.g., 10% MeOH in DCM) after the initial elution. Ensure the correct mobile phase polarity was chosen.
"Oiling Out" during Recrystallization The compound's melting point is lower than the solvent's boiling point; cooling is too rapid.Use a lower-boiling point solvent. Ensure slow cooling; insulate the flask.
No Crystal Formation Solution is not sufficiently saturated; compound is an oil.Evaporate some solvent and re-cool. Scratch the inside of the flask with a glass rod. Add a seed crystal. If the compound is an oil, chromatography is the preferred method.

Conclusion

The successful purification of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide derivatives is a systematic process rooted in the fundamental principles of organic chemistry. By understanding the molecule's inherent properties, researchers can rationally design a purification strategy that combines an initial extractive work-up with high-resolution techniques like flash chromatography or recrystallization. Careful execution of these protocols, coupled with rigorous analytical validation, will consistently yield high-purity material, ensuring the integrity and success of subsequent synthetic transformations.

References

  • Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 4(7-8), 593-603. Available at: [Link]

  • Google Patents. (2020). CN111595985B - Analytical method for measuring related substances of rebamipide by using HPLC.
  • Google Patents. (1984). US4447615A - Process for the purification of nicotinic acid amide I.
  • Google Patents. (1990). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Available at: [Link]

  • ResearchGate. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes. Available at: [Link]

  • Oriental Journal of Chemistry. (2024). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Available at: [Link]

  • ResearchGate. (2018). Preparation and characterization of artesunate - Nicotinamide cocrystal by solvent evaporation and slurry method. Available at: [Link]

  • ScholarWorks@UARK. (1990). Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontinic Acid and 5-Bromo-2-Chloronicontinic Acid. Available at: [Link]

  • Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Available at: [Link]

  • MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

preventing over-addition in Grignard reactions with Weinreb amides

Welcome to the technical support center for the Weinreb-Nahm ketone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the powerful combination of Grign...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Weinreb-Nahm ketone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the powerful combination of Grignard reagents and Weinreb amides to synthesize ketones. Here, we will delve into the mechanistic underpinnings of this reaction, provide in-depth troubleshooting guides for common experimental hurdles, and answer frequently asked questions to ensure your success in the lab.

The Uniqueness of the Weinreb Amide: Why It Prevents Over-addition

Before we dive into troubleshooting, it's crucial to understand why the Weinreb amide is so effective at preventing the over-addition that plagues similar reactions with esters or acid chlorides.[1][2] When a Grignard reagent attacks a typical carbonyl compound, the initial addition product is a ketone. However, this newly formed ketone is often more reactive than the starting material, leading to a second, unwanted addition and the formation of a tertiary alcohol.[3][4]

The Weinreb-Nahm amide elegantly circumvents this issue through the formation of a stable tetrahedral intermediate.[1][2][5] The N-methoxy group on the amide plays a critical role by chelating the magnesium ion of the Grignard reagent, forming a stable five-membered ring.[1][2] This chelated intermediate is stable at low temperatures and does not collapse to form a ketone until an acidic workup is performed.[1] This stability is the key to preventing the second addition of the Grignard reagent.[1][4]

Caption: Mechanism of the Weinreb-Nahm ketone synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiment in a question-and-answer format.

Q1: I am observing a significant amount of the tertiary alcohol (over-addition product) in my reaction mixture. What is causing this and how can I fix it?

A1: The formation of an over-addition product indicates that the tetrahedral intermediate is collapsing to the ketone prematurely, which then reacts with another equivalent of the Grignard reagent.

  • Causality: The stability of the chelated intermediate is highly temperature-dependent.[1] If the reaction temperature rises too high, the intermediate can break down. This is particularly true for highly reactive Grignard reagents like allylmagnesium bromide.[6] An improper quenching technique can also lead to localized warming and premature collapse.[6]

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain a low reaction temperature, typically between -78 °C and 0 °C, throughout the addition of the Grignard reagent.[6] For very reactive Grignards, -78 °C is strongly recommended.

    • Slow Addition: Add the Grignard reagent dropwise to the solution of the Weinreb amide to dissipate the heat of reaction and avoid localized temperature spikes.

    • Quenching Protocol: Quench the reaction at low temperature. Instead of adding an aqueous solution directly to the cold reaction mixture (which can be exothermic and cause splashing), try an "inverse quench."[6] This involves transferring the cold reaction mixture via cannula into a separate, vigorously stirred flask containing a chilled quenching solution (e.g., saturated aqueous NH₄Cl).

Q2: My reaction is sluggish or incomplete, and I'm recovering a large amount of starting material. What should I do?

A2: Incomplete conversion can stem from several factors, including the quality of the Grignard reagent, steric hindrance, or suboptimal reaction conditions.

  • Causality: Grignard reagents are sensitive to moisture and air.[7] Exposure to either will quench the reagent and lower its effective concentration. Sterically hindered Grignard reagents or Weinreb amides may require more forcing conditions to react.

  • Troubleshooting Steps:

    • Titrate Your Grignard: Do not assume the concentration of your Grignard reagent is accurate, especially if it's from a previously opened bottle. Titrate the reagent before use to determine its exact molarity.

    • Increase Temperature: If steric hindrance is a likely issue, you may need to slowly warm the reaction after the initial addition. Allow the reaction to stir at 0 °C or even room temperature for a period before quenching. Monitor the reaction progress by TLC or LC-MS.

    • Solvent Choice: While THF is common, diethyl ether (Et₂O) can sometimes be a superior solvent for these reactions, potentially improving reactivity.[6]

    • Check for Protic Impurities: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent.[7]

Q3: I'm observing side products other than the desired ketone or the over-addition alcohol. What could they be?

A3: With highly basic or sterically hindered Grignard reagents, a potential side reaction is the elimination of the methoxide group to release formaldehyde.[1]

  • Causality: If the Grignard reagent is a strong, hindered base (like t-butylmagnesium chloride), it may preferentially act as a base, leading to elimination pathways rather than nucleophilic addition.

  • Troubleshooting Steps:

    • Use a Less Hindered Grignard: If possible, consider if a less sterically demanding organometallic reagent could be used.

    • Lower Temperature: Running the reaction at a lower temperature can favor the desired nucleophilic addition over elimination pathways.

Troubleshooting_Workflow Start Reaction Outcome? Over_Addition Over-addition Product (Tertiary Alcohol) Start->Over_Addition Major Product Incomplete_Reaction Incomplete Reaction (Starting Material Remains) Start->Incomplete_Reaction Major Component Good_Yield Desired Ketone (High Yield) Start->Good_Yield Success Fix_Temp 1. Lower Reaction Temp (-78°C) 2. Slow, Dropwise Addition 3. Use Inverse Quench Over_Addition->Fix_Temp Fix_Grignard 1. Titrate Grignard Reagent 2. Increase Equivalents 3. Check for Protic Impurities Incomplete_Reaction->Fix_Grignard Fix_Conditions 1. Slowly Warm Reaction Post-Addition 2. Try Diethyl Ether as Solvent Incomplete_Reaction->Fix_Conditions

Caption: A workflow for troubleshooting common issues.

Experimental Protocols

Protocol 1: General Procedure for Ketone Synthesis
  • Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas (N₂ or Ar).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the Weinreb amide (1.0 equiv) and dissolve it in anhydrous THF or diethyl ether (Et₂O).

  • Cooling: Cool the solution to the desired temperature (typically -78 °C to 0 °C) using a dry ice/acetone or ice/water bath.

  • Grignard Addition: Slowly add the Grignard reagent (1.1-1.5 equiv) dropwise via syringe over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at the low temperature for 1-2 hours. The progress can be monitored by quenching small aliquots and analyzing by TLC or LC-MS.

  • Quenching: Quench the reaction by slowly transferring the reaction mixture to a separate flask containing a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ketone product by flash column chromatography.

Table 1: Recommended Reaction Parameters
ParameterRecommended ConditionRationale & Notes
Temperature -78 °C to 0 °CCrucial for maintaining the stability of the tetrahedral intermediate.[1] Highly reactive Grignards require lower temperatures.
Grignard Equiv. 1.1 - 1.5A slight excess ensures complete consumption of the starting material. Always titrate your Grignard first.
Solvent Anhydrous THF or Et₂OMust be anhydrous to prevent quenching the Grignard reagent.[7] Et₂O may be better for sluggish reactions.[6]
Atmosphere Inert (N₂ or Ar)Prevents reaction with atmospheric moisture and CO₂.[7]
Quenching Agent Saturated aq. NH₄ClA mild acid source that effectively hydrolyzes the intermediate without causing side reactions.

Frequently Asked Questions (FAQs)

Q: Can I use organolithium reagents instead of Grignard reagents? A: Yes, organolithium reagents are also commonly used with Weinreb amides and function via the same chelation-stabilized intermediate mechanism.[1]

Q: My Weinreb amide has other functional groups. Will the Grignard reagent react with them? A: The Weinreb ketone synthesis is known to tolerate a wide variety of functional groups, including esters, silyl ethers, and N-protected amino acids.[1] However, it is incompatible with acidic protons, such as those from alcohols or carboxylic acids, which will quench the Grignard reagent.[4]

Q: How do I prepare the Weinreb amide itself? A: Weinreb amides can be synthesized from various acyl compounds.[2] A common method is the reaction of an acid chloride or an ester with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.[1] Alternatively, coupling reagents can be used to form the amide directly from a carboxylic acid.[1]

Q: Is it possible to synthesize aldehydes using Weinreb amides? A: Yes, aldehydes can be synthesized by reducing the Weinreb amide with a mild reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) at low temperatures.[1][5]

References

  • Weinreb ketone synthesis. In: Wikipedia. Accessed January 26, 2026. [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. 2022. [Link]

  • Ashenhurst, J. Reactions of Grignard Reagents. Master Organic Chemistry. 2015. [Link]

  • Biswas, T. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. 2022. [Link]

  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. The Royal Society of Chemistry. 2020. [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. 2019. [Link]

  • Overaddition of grignard to weinreb amide. Reddit. 2025. [Link]

  • Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. 2020. [Link]

  • Methods for preventing over addition of Grignard reagent. Sciencemadness.org. 2020. [Link]

Sources

Optimization

Weinreb Amide Synthesis: A Technical Support Guide to Workup Procedures

From the Desk of a Senior Application Scientist Welcome to our dedicated technical support center for Weinreb amide synthesis. As researchers, scientists, and professionals in drug development, you understand the eleganc...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical support center for Weinreb amide synthesis. As researchers, scientists, and professionals in drug development, you understand the elegance and utility of the Weinreb amide in modern organic synthesis. Its remarkable stability and controlled reactivity make it an invaluable tool for the preparation of ketones and aldehydes.[1][2] However, the success of this synthesis often hinges on a meticulous and well-understood workup procedure.

This guide is designed to provide you with not just the "how," but also the "why" behind the critical steps of isolating and purifying your Weinreb amide. We will delve into common challenges, troubleshoot frequent issues, and offer detailed protocols to ensure you can confidently and efficiently obtain your desired product in high purity and yield.

Troubleshooting Guide: Navigating Common Workup Challenges

This section addresses specific issues that can arise during the workup of your Weinreb amide synthesis, providing potential causes and actionable solutions.

Issue 1: An Emulsion Has Formed During Extraction and the Layers Won't Separate.

  • Causality: Emulsions are colloidal suspensions of one liquid within another, often stabilized by surfactants or fine solids at the interface.[3][4] In the context of a Weinreb amide workup, this can be caused by the presence of fatty acid salts, certain byproducts from coupling reagents, or vigorous shaking of the separatory funnel. Basic aqueous layers are particularly prone to forming emulsions.[5]

  • Troubleshooting Steps:

    • Patience is a Virtue: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

    • Increase the Ionic Strength: Add a small amount of saturated sodium chloride solution (brine).[5][6] This increases the polarity of the aqueous phase, often forcing the organic components out and breaking the emulsion.

    • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel. This minimizes the energy input that can lead to emulsion formation.[3]

    • Solvent Polarity Modification: Adding a small amount of a different organic solvent with a different polarity (e.g., diethyl ether if you are using dichloromethane) can sometimes disrupt the emulsion.

    • Filtration: As a last resort, the entire mixture can be filtered through a pad of Celite®. The fine particles of Celite can break up the emulsion, allowing for separation.[6]

Issue 2: Low Yield of Weinreb Amide After Workup.

  • Causality: Low yields can stem from incomplete reaction, mechanical losses during extraction, or accidental hydrolysis of the product.

  • Troubleshooting Steps:

    • Confirm Reaction Completion: Before beginning the workup, ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, LC-MS). An incomplete reaction is a common source of apparent low yield.

    • Check the pH of Aqueous Washes: While Weinreb amides are generally stable, prolonged exposure to harsh acidic or basic conditions, especially with heating, can lead to hydrolysis.[7] Use mild acidic (e.g., saturated NH₄Cl, 1M citric acid) or basic (e.g., saturated NaHCO₃) solutions for washing whenever possible.

    • Back-Extraction: If your Weinreb amide has some water solubility, it may be partitioning into the aqueous layers during washes. To recover this, perform a "back-extraction" by washing the combined aqueous layers with a fresh portion of the organic solvent.[8]

    • Avoid Over-Drying: Ensure you are not losing product adsorbed to the drying agent (e.g., MgSO₄, Na₂SO₄). Wash the drying agent with a small amount of fresh solvent after decanting or filtering the bulk of your organic solution.

Issue 3: Difficulty Removing Byproducts from Coupling Reagents (e.g., EDC, HOBt).

  • Causality: Many common peptide coupling reagents used to form Weinreb amides from carboxylic acids generate byproducts that must be removed during the workup.[1][2] The solubility of these byproducts can be manipulated by adjusting the pH of the aqueous washes.

  • Troubleshooting Steps:

    • For EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): The corresponding urea byproduct is soluble in acidic aqueous solutions.[5][9] A wash with a dilute acid like 1M HCl or 1M citric acid will protonate the dimethylamino group, rendering the urea byproduct water-soluble and easily removed from the organic layer.[5][10]

    • For HOBt (Hydroxybenzotriazole): HOBt is acidic and can be removed with a basic wash. A wash with 1M NaHCO₃ or a dilute NaOH solution will deprotonate the HOBt, making it soluble in the aqueous phase.[11]

    • For HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): The byproducts of HATU can be more difficult to remove with simple aqueous washes.[11][12] Purification by column chromatography is often necessary.

Below is a decision-making workflow for troubleshooting common workup issues:

G start Begin Workup emulsion Emulsion Forms? start->emulsion low_yield Low Yield? emulsion->low_yield No add_brine Add Brine / Gentle Agitation emulsion->add_brine Yes filter_celite Filter through Celite emulsion->filter_celite Persistent byproduct Byproduct Contamination? low_yield->byproduct No check_completion Check Reaction Completion low_yield->check_completion Yes acid_wash Acid Wash (e.g., 1M HCl) byproduct->acid_wash EDC Byproduct base_wash Base Wash (e.g., 1M NaHCO3) byproduct->base_wash HOBt Byproduct chromatography Column Chromatography byproduct->chromatography HATU/Other end Pure Weinreb Amide byproduct->end No add_brine->emulsion Still Emulsified add_brine->low_yield Resolved filter_celite->low_yield back_extract Back-Extract Aqueous Layers check_completion->back_extract back_extract->end acid_wash->end base_wash->end chromatography->end

Caption: Troubleshooting workflow for Weinreb amide synthesis workup.

Frequently Asked Questions (FAQs)

Q1: What is the standard quenching procedure for a Weinreb amide synthesis?

A: The key is a low-temperature quench to preserve the stable tetrahedral intermediate.[1] Typically, the reaction mixture is cooled to 0 °C or below, and then slowly quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Water or dilute acid can also be used, but NH₄Cl is often preferred as it is a milder proton source.[13]

Q2: What are the typical aqueous solutions used for washing during the extraction?

A: A series of washes is typically employed to remove different types of impurities.[10][14] The choice and order of these washes depend on the starting materials and reagents used.

Wash SolutionPurposeTypical Concentration
Dilute Acid (e.g., HCl, Citric Acid)To remove basic impurities like unreacted amines and EDC byproducts.[5][15]1M
Saturated Sodium Bicarbonate (NaHCO₃)To neutralize any remaining acid and remove acidic impurities, including unreacted carboxylic acid and HOBt.[10][16]Saturated Solution
WaterTo remove highly water-soluble impurities.[14]N/A
Saturated Sodium Chloride (Brine)To reduce the solubility of the organic product in the aqueous layer (salting out) and to help break emulsions.[5]Saturated Solution

Q3: Can my Weinreb amide hydrolyze during an acidic or basic wash?

A: Weinreb amides are generally considered stable to typical aqueous workup conditions.[17] However, like all amides, they can undergo hydrolysis under harsh conditions, such as prolonged exposure to strong acids or bases, especially at elevated temperatures.[7] It is good practice to perform washes expeditiously and at room temperature or below.

Q4: What is the best way to purify my Weinreb amide after the workup?

A: For most Weinreb amides, purification by flash column chromatography on silica gel is effective.[18][19] The choice of eluent will depend on the polarity of your specific compound, but mixtures of ethyl acetate and hexanes are commonly used.[20] In some cases, if the Weinreb amide is a stable, crystalline solid, recrystallization can be an excellent purification method.

Standard Operating Protocols

Here are step-by-step protocols for the workup of a Weinreb amide synthesis, starting from either an acid chloride or a carboxylic acid with a coupling agent.

Protocol 1: Workup for Weinreb Amide Synthesis from an Acid Chloride

This protocol assumes the reaction has been carried out using an acid chloride and N,O-dimethylhydroxylamine, often with a base like pyridine or triethylamine.

  • Quench the Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of NH₄Cl with stirring.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent like THF, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Washes:

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove any remaining amine base).

      • Saturated aqueous NaHCO₃ (to neutralize any remaining acid).

      • Saturated aqueous NaCl (brine) (to reduce the water content in the organic layer).

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude Weinreb amide.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Workup for Weinreb Amide Synthesis from a Carboxylic Acid using EDC/HOBt

This protocol is tailored for reactions where a carboxylic acid is coupled with N,O-dimethylhydroxylamine using EDC and HOBt.

  • Quench and Dilute: Quench the reaction with water and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Aqueous Washes: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with:

    • 1M HCl (to remove the EDC-urea byproduct and any basic additives).[5]

    • Saturated aqueous NaHCO₃ (to remove HOBt and any unreacted carboxylic acid).[11]

    • Saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as necessary.

The following diagram illustrates the general workflow for a Weinreb amide synthesis workup:

G reaction Completed Reaction Mixture quench Quench (e.g., sat. NH4Cl) reaction->quench extraction Extraction with Organic Solvent quench->extraction acid_wash Acid Wash (e.g., 1M HCl) extraction->acid_wash base_wash Base Wash (e.g., sat. NaHCO3) acid_wash->base_wash brine_wash Brine Wash base_wash->brine_wash dry Dry (e.g., Na2SO4) brine_wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify product Pure Weinreb Amide purify->product

Caption: General workflow for Weinreb amide synthesis workup.

By understanding the principles behind each step and anticipating potential challenges, you can optimize your workup procedures for Weinreb amide synthesis, leading to higher yields and purer products in your research and development endeavors.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link]

  • Reddit. (2023). Weinreb amide workup extraction issues. r/OrganicChemistry. [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]

  • Mergny, M., & Ancian, A. (2021). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 26(11), 3273. [Link]

  • Haider, N., & Wobus, A. (2010). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules, 15(1), 353-364. [Link]

  • Chemistry - The Mystery of Molecules. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]

  • Goode, C. Amide Workup. Biofilm Inhibitor Synthesis. [Link]

  • Giacomelli, G., Porcheddu, A., & Salaris, M. (2009). Synthesis of Weinreb amides from heterocyclic triflates by palladium-catalyzed aminocarbonylation. IRIS-AperTO - UniTo. [Link]

  • University of Rochester. Tips & Tricks: Emulsions. Department of Chemistry. [Link]

  • LibreTexts Chemistry. (2021). 8.6: Common Extraction Washes. [Link]

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Reddit. (2020). amide coupling help. r/Chempros. [Link]

  • LCGC International. (2018). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • LibreTexts Chemistry. (2022). 4.6: Step-by-Step Procedures For Extractions. [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]

  • National Institutes of Health. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]

  • Reddit. (2020). [Problem] Weinreb-Ketone synthesis / Isoxazoles. r/Chempros. [Link]

  • MIT OpenCourseWare. 8.4 - Extraction and Washing Guide. [Link]

  • Organic Letters. (2021). Total Synthesis of Okeaniamide A. [Link]

  • Biolin Scientific. (2024). How emulsions form and break?. [Link]

  • Chemistry Stack Exchange. (2019). Synthesis of a weinreb amide from an acid. [Link]

  • Acid base extraction flow chart. [Link]

  • University of York. Problems with extractions. Chemistry Teaching Labs. [Link]

  • Reddit. (2016). Column Chromatography: Amides. r/chemistry. [Link]

  • University of Rochester. How To Run A Reaction: The Workup. Department of Chemistry. [Link]

  • University of Groningen. (2022). Chemical/Laboratory Techniques: Column Chromatography. YouTube. [Link]

  • Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Royal Society of Chemistry. [Link]

  • Atlanchim Pharma. Scientific Letter. [Link]

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Troubleshooting

Technical Support Center: Managing Impurities in the Synthesis of Nicotinamide Analogs

Welcome to the technical support center for managing impurities in the synthesis of nicotinamide analogs. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing impurities in the synthesis of nicotinamide analogs. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during synthesis and purification. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate impurities, ensuring the integrity and quality of your nicotinamide analog products.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding impurity management in the synthesis of nicotinamide analogs.

Q1: What are the primary sources of impurities in the synthesis of nicotinamide analogs?

Impurities in nicotinamide analog synthesis can be broadly categorized into three main groups based on their origin:

  • Process-Related Impurities: These arise from the manufacturing process itself and include unreacted starting materials, intermediates, and by-products from side reactions. For instance, in many synthetic routes, unreacted nicotinamide or its derivatives are common impurities.[1]

  • Degradation Products: Nicotinamide analogs can be susceptible to degradation under certain conditions, such as exposure to harsh pH, temperature, or light.[2][3] A prevalent degradation product is nicotinic acid, formed via hydrolysis of the amide group.[4][5]

  • Contaminants: These are extraneous substances introduced into the product, such as residual solvents, reagents, or catalysts.

Q2: Why is controlling impurities so critical in the development of nicotinamide analogs?

Impurities can significantly impact the safety, efficacy, and stability of the final drug product. Even small amounts of certain impurities can lead to adverse toxicological effects or alter the pharmacological activity of the active pharmaceutical ingredient (API). For example, nicotinic acid, a common impurity, has different physiological effects than nicotinamide and can cause side effects like skin flushing.[6][7] Therefore, rigorous impurity control is a critical regulatory requirement and essential for ensuring patient safety.

Q3: What initial steps should I take if I detect an unknown impurity in my reaction mixture?

The first step is to characterize the impurity. A combination of analytical techniques is typically employed:

  • Chromatographic Profiling: High-Performance Liquid Chromatography (HPLC) is the workhorse for separating the impurity from the main product.[8]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the molecular weight of the impurity, offering initial clues to its identity.

  • Spectroscopic Analysis: If the impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for elucidating its complete chemical structure.

Once the impurity is identified, you can devise a strategy to either prevent its formation by optimizing reaction conditions or remove it through appropriate purification methods.

Q4: What are "forced degradation" studies, and why are they important?

Forced degradation, or stress testing, involves intentionally subjecting a drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its decomposition.[2][3] These studies are crucial for:

  • Identifying potential degradation products: This helps in understanding the degradation pathways of the nicotinamide analog.

  • Developing stability-indicating analytical methods: The methods must be able to separate the drug substance from its degradation products, proving the method's specificity.

  • Informing formulation and packaging development: Knowledge of a molecule's stability helps in choosing appropriate excipients and packaging to protect it from degradation.

Troubleshooting Guides

This section provides detailed, problem-oriented guidance for specific issues you may encounter during your experiments.

Troubleshooting Scenario 1: An Unexpected Peak Appears in Your HPLC Chromatogram

Problem: You've run an HPLC analysis of your crude reaction mixture, and besides your expected product, you see a significant unexpected peak.

Causality and Troubleshooting Workflow:

An unexpected peak can originate from several sources. The following workflow will help you systematically identify and address the issue.

Caption: Workflow for identifying and addressing an unknown impurity.

Step-by-Step Protocol:

  • Initial Assessment:

    • Hypothesize: Based on your reaction scheme, consider potential side reactions or incomplete conversions that could lead to impurities. Common impurities include unreacted starting materials like nicotinamide or nicotinic acid.[1]

    • Spiking Experiment: If you have standards of your starting materials and expected by-products, "spike" a sample of your crude mixture with a small amount of each standard. An increase in the area of the unknown peak upon spiking with a particular standard confirms its identity.

  • Analytical Characterization:

    • LC-MS Analysis: Determine the molecular weight of the impurity. This is often the quickest way to get a tentative identification.

    • Isolation and NMR: If the impurity is present in sufficient quantity, isolate it using preparative HPLC or flash column chromatography. Subsequent analysis by 1H and 13C NMR will provide definitive structural information.

  • Remediation Strategies:

    • For Unreacted Starting Materials:

      • Adjust the stoichiometry of your reactants.

      • Increase the reaction time or temperature to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC to avoid degradation of the product.[1]

    • For By-products or Degradation Products:

      • Modify reaction conditions (e.g., temperature, pH, solvent, catalyst) to disfavor the side reaction.

      • If the impurity is a degradation product, ensure that the work-up and purification conditions are mild. For instance, some nicotinamide analogs are unstable in strongly basic solutions.[1]

Troubleshooting Scenario 2: Difficulty Removing Nicotinic Acid Impurity

Problem: Your final product is contaminated with nicotinic acid, and standard purification methods are proving ineffective.

Causality and Purification Strategies:

Nicotinic acid is a common and often challenging impurity to remove due to its similar polarity to many nicotinamide analogs.[6] The carboxylic acid moiety, however, provides a handle for selective removal.

Method 1: pH-Based Extraction

This method exploits the acidic nature of nicotinic acid.

  • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate solution. The nicotinic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.

  • Separate the organic layer, which now contains your purified nicotinamide analog.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

Method 2: Selective Salt Formation and Precipitation

This method involves forming a salt of nicotinic acid that is soluble in a non-aqueous solvent, while the nicotinamide analog remains insoluble.[6]

  • Suspend the impure product in a non-aqueous solvent like benzene or another hydrocarbon.

  • Add an amine (e.g., piperidine, N-butylamine) that is inert to the nicotinamide analog but reacts with nicotinic acid to form a soluble salt.[6]

  • Stir the suspension to allow for complete salt formation.

  • Filter the mixture to collect the undissolved, purified nicotinamide analog.

  • Wash the solid with fresh solvent and dry.

Method 3: Recrystallization

Careful selection of a recrystallization solvent can effectively remove nicotinic acid.

  • A patented method describes the recrystallization of crude nicotinamide from a mixture of 2-methylpropanol-1 and water at a pH between 7 and 10.[9] This process has been shown to yield highly pure nicotinamide with no detectable nicotinic acid.[9]

Data and Protocols

Table 1: Common Impurities in Nicotinamide Analog Synthesis
Impurity NameOriginPotential ImpactMitigation Strategies
Nicotinic Acid Hydrolysis of the amide; Impurity in starting materialDifferent biological activity, potential side effectsOptimize pH during work-up and purification; Use high-purity starting materials; pH-based extraction; Selective salt formation; Recrystallization[1][5][6][9]
Unreacted Starting Materials (e.g., Nicotinamide) Incomplete reactionLower yield and purity of the final productOptimize reaction time, temperature, and stoichiometry; Monitor reaction progress[1]
Positional Isomers (e.g., Picolinamide, Isonicotinamide) Impurities in starting materials or side reactionsAltered biological activity and potential toxicityUse highly pure starting materials; Chromatographic purification
Degradation Products from Harsh Conditions Exposure to high temperature, extreme pH, or strong oxidantsReduced efficacy and potential for toxic by-productsUse mild reaction and purification conditions; Conduct forced degradation studies to understand stability limits[2][3]
Residual Solvents Incomplete removal during work-up and dryingCan be toxic and affect the physical properties of the APIProper drying procedures (e.g., high vacuum, elevated temperature); Analysis by Gas Chromatography (GC)
Table 2: Analytical Techniques for Impurity Profiling
TechniqueApplicationAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation and quantification of impuritiesHigh resolution and sensitivity; Well-established methods availableCan be challenging for very polar compounds on standard C18 columns[8]
LC-Mass Spectrometry (LC-MS) Identification of unknown impuritiesProvides molecular weight information for structural elucidationIonization efficiency can vary between compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation of isolated impuritiesProvides detailed structural informationRequires isolated and relatively pure samples; Lower sensitivity than MS
Gas Chromatography (GC) Analysis of residual solvents and volatile impuritiesExcellent for volatile compoundsNot suitable for non-volatile nicotinamide analogs and their impurities
Thin-Layer Chromatography (TLC) Rapid reaction monitoring and qualitative analysisFast, simple, and inexpensiveLower resolution and not quantitative[1]
Experimental Protocol: HPLC Analysis of Nicotinamide Analogs and Impurities

For the separation of highly hydrophilic nicotinamide analogs and their metabolites, traditional C18 columns can be challenging. A COSMOSIL PBr column has been shown to provide good retention and peak shape for these compounds.[8]

  • Column: COSMOSIL 3PBr (3.0 mm I.D. x 150 mm, 3 µm particle size)[8]

  • Mobile Phase: A gradient of a suitable buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).

  • Flow Rate: 0.4 mL/min[8]

  • Column Temperature: 40 °C[8]

  • Detection: UV at 260 nm[8]

This method has been successfully used to separate 11 nicotinamide metabolites, demonstrating its utility for complex impurity profiling.[8] For other applications, mixed-mode columns that utilize reversed-phase, cation-exchange, and anion-exchange mechanisms can also provide excellent separation of nicotinamide and related impurities.[10]

Visualization of Key Processes

Diagram: General Workflow for Impurity Management

G cluster_0 Phase 1: Synthesis & Initial Analysis cluster_1 Phase 2: Impurity Identification cluster_2 Phase 3: Process Optimization & Purification cluster_3 Phase 4: Final Product Quality Control Synthesis Synthesis of Nicotinamide Analog Crude_Analysis Initial Analysis of Crude Product (TLC, HPLC, LC-MS) Synthesis->Crude_Analysis Impurity_Detected Impurity Detected? Crude_Analysis->Impurity_Detected Characterization Impurity Characterization (LC-MS, Isolation, NMR) Impurity_Detected->Characterization Yes Pure_Product Pure Product Impurity_Detected->Pure_Product No Optimize_Reaction Optimize Reaction Conditions (Stoichiometry, Temp, Time) Characterization->Optimize_Reaction Develop_Purification Develop Purification Strategy (Crystallization, Chromatography) Characterization->Develop_Purification Optimize_Reaction->Synthesis QC_Analysis Final QC Analysis (Purity by HPLC, Impurity Profiling) Develop_Purification->QC_Analysis Pure_Product->QC_Analysis Final_Product Final_Product QC_Analysis->Final_Product Meets Specifications

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of Compounds Synthesized from 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

This guide provides a comprehensive overview of the potential biological activities of compounds derived from the versatile starting material, 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide. While direct literature on t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the potential biological activities of compounds derived from the versatile starting material, 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide. While direct literature on the biological testing of molecules synthesized from this specific precursor is nascent, its chemical architecture—a halogenated pyridine core coupled with a Weinreb amide—opens predictable and robust synthetic avenues to classes of compounds with known pharmacological relevance.

This document will first explore the synthetic potential of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide, detailing how its functional groups can be selectively manipulated to generate diverse molecular scaffolds. Subsequently, it will delve into the evidenced biological activities of these resulting compound classes, drawing comparisons from established research on analogous structures. We will focus on three key areas of therapeutic interest: antifungal, antibacterial, and anticancer activities. Detailed experimental protocols for assessing these activities are provided to ensure methodological rigor and reproducibility.

The Synthetic Utility of a Multifunctional Precursor

5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide is a strategically designed starting material for chemical synthesis. Its utility stems from three key features:

  • The Weinreb Amide: The N-methoxy-N-methylamide moiety is a stable and highly versatile functional group. Unlike more reactive carboxylic acid derivatives, it readily undergoes nucleophilic addition with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable tetrahedral intermediate, which upon acidic workup yields a ketone without the common side-reaction of over-addition to form a tertiary alcohol.[1][2][3] This allows for the precise and high-yield synthesis of various ketones. Reductive cleavage of the Weinreb amide can also afford the corresponding aldehyde.

  • The 2-Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This enables the introduction of a wide variety of aryl and heteroaryl groups, creating biaryl structures that are prevalent in many biologically active molecules.

  • The 5-Bromo Substituent: The bromine atom at the 5-position offers a second, distinct site for functionalization, also amenable to cross-coupling reactions. The differential reactivity of C-Br and C-Cl bonds under specific catalytic conditions can allow for sequential, site-selective modifications of the pyridine core.

These features allow for a combinatorial approach to generating a library of derivatives with diverse substitutions at the C2, C3-carbonyl, and C5 positions of the nicotinamide scaffold.

G start 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide ketone 3-Acyl-5-bromo-2-chloropyridine Derivatives start->ketone Weinreb Ketone Synthesis (e.g., R-MgBr, H3O+) biaryl_Cl 2-Aryl-5-bromo-3-carbonylpyridine Derivatives start->biaryl_Cl Suzuki Coupling at C2 (e.g., Ar-B(OH)2, Pd catalyst) biaryl_Br 5-Aryl-2-chloro-3-carbonylpyridine Derivatives start->biaryl_Br Selective Suzuki Coupling at C5 (Specific Pd catalyst) G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Signaling Response Cellular Response (Proliferation, Migration, Angiogenesis) Signaling->Response Inhibitor Nicotinamide Derivative (e.g., Compound 8) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling and point of inhibition.

Experimental Protocols

To ensure the trustworthiness and utility of this guide, detailed, self-validating protocols for key biological assays are provided below.

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is suitable for screening new compounds against yeast species like Candida albicans. [6][7] Materials:

  • 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Test compounds and reference antifungal (e.g., Fluconazole) dissolved in DMSO

  • Fungal inoculum, adjusted to 0.5-2.5 x 10³ cells/mL in RPMI

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Preparation: Perform serial two-fold dilutions of the test compounds and the reference drug in RPMI directly in the 96-well plates. The final concentration of DMSO should not exceed 1% (v/v). A typical concentration range to test is 0.125 to 64 µg/mL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound. This brings the final volume to 200 µL per well.

  • Controls: Include a sterility control (medium only) and a growth control (inoculum in medium with 1% DMSO).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) by visual inspection or by reading the optical density at 530 nm. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50%) of fungal growth compared to the growth control.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability. [8][9]Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. [10] Materials:

  • 96-well flat-bottom microtiter plates

  • Human cancer cell lines (e.g., HCT-116, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. Purple formazan crystals should be visible under a microscope.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Reading: Incubate the plates for 2 hours in the dark at room temperature. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4_5 Day 4/5 seed Seed Cells (e.g., 5x10³ cells/well) incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Add Test Compounds (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent (Incubate 3-4h) incubate2->add_mtt solubilize Add Solubilization Buffer (Incubate 2h, dark) add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Workflow for a typical MTT cytotoxicity assay.

Conclusion

5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide stands out as a precursor of high potential for the synthesis of novel, biologically active compounds. Its strategically placed functional groups allow for the generation of diverse libraries of ketones and biaryl derivatives. By drawing comparisons with existing, structurally similar molecules, we can confidently predict that these derivatives are likely to exhibit significant antifungal, antibacterial, and anticancer activities. The provided protocols offer a robust framework for the systematic evaluation of these synthesized compounds, enabling researchers to validate their therapeutic potential and contribute to the development of new pharmacological agents. This guide serves as both a strategic roadmap for synthesis and a practical manual for biological evaluation in the quest for novel therapeutics.

References

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  • Giroux, A., et al. (1997). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Tetrahedron Letters, 38(22), 3841-3844. Available at: [Link]

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  • Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Available at: [Link]

  • Pop, R., et al. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 28(19), 6934. Available at: [Link]

  • Ibrahim, T. S., et al. (2023). Discovery of a new anticancer nicotinamide analog that targets the VEGFR-2 enzyme: a computer-assisted drug design (CADD) story. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 921096. Available at: [Link]

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Comparative

The Chemist's Control Knob: A Comparative Guide to Weinreb Amides in Complex Molecule Synthesis

For researchers, scientists, and drug development professionals navigating the intricate pathways of multi-step synthesis, achieving precise control over reactive intermediates is paramount. The formation of a simple ket...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate pathways of multi-step synthesis, achieving precise control over reactive intermediates is paramount. The formation of a simple ketone, a ubiquitous functional group, can become a significant hurdle when flanked by sensitive functionalities. Traditional methods employing highly reactive organometallic reagents often lead to a frustrating loss of material through over-addition, yielding undesired tertiary alcohols. This guide provides an in-depth comparison of the Weinreb amide approach against classical methods, supported by mechanistic insights and practical data, demonstrating its superiority in achieving controlled, high-yield ketone synthesis.

The Over-Addition Problem: A Persistent Challenge in Ketone Synthesis

The synthesis of ketones via the acylation of organometallic reagents (like Grignard or organolithium reagents) with carboxylic acid derivatives such as esters or acid chlorides is a fundamental transformation. However, the ketone product is itself susceptible to further nucleophilic attack by the organometallic reagent present in the reaction mixture. This often leads to the formation of a tertiary alcohol as a significant byproduct.[1][2] Even with careful stoichiometric control of the nucleophile, this over-addition is difficult to prevent because the intermediate ketone can be more reactive than the starting acyl compound.[2]

This lack of control poses a significant problem in the synthesis of complex molecules, where preserving delicate functional groups and maximizing yield at every step is critical for the overall success of the synthetic route.

// Invisible edges for layout Start -> Ketone [style=invis]; Ketone -> Alcohol [style=invis];

// Manual positioning hints {rank=same; Start; Reagent1; Ketone; Reagent2; Alcohol;} Start -> Ketone [label="Desired Reaction", color="#34A853"]; Ketone -> Alcohol [label="Undesired Over-addition", color="#EA4335"]; } केंद Figure 1: The common problem of over-addition in traditional ketone synthesis.

The Weinreb Amide Solution: Mechanism of Control

In 1981, Steven M. Weinreb and Steven Nahm introduced a transformative solution: the N-methoxy-N-methylamide, now universally known as the Weinreb-Nahm amide or simply the Weinreb amide.[1][3] This functional group provides a robust and reliable method for ketone synthesis that elegantly circumvents the over-addition problem.[1][4]

The key to its success lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon addition of an organometallic reagent.[4][5] The oxygen and nitrogen atoms of the N-methoxy-N-methylamide group coordinate to the metal cation (e.g., Mg²⁺ or Li⁺), creating a stable complex that resists further reaction.[4] This intermediate remains intact at low reaction temperatures until it is deliberately quenched during aqueous workup, which then liberates the desired ketone.[2][6] This mechanism effectively protects the carbonyl group from a second nucleophilic attack.

// Invisible edges for layout WeinrebAmide -> Intermediate [style=invis]; Intermediate -> Ketone_W [style=invis];

// Manual positioning hints {rank=same; WeinrebAmide; Reagent; Intermediate; Workup; Ketone_W; NoOverAddition;} WeinrebAmide -> Intermediate [label="Nucleophilic Addition", color="#4285F4"]; Intermediate -> Ketone_W [label="Hydrolysis", color="#34A853"]; } केंद Figure 2: The Weinreb amide pathway prevents over-addition via a stable intermediate.

Comparative Analysis: Performance Against Alternatives

The primary advantage of the Weinreb amide is its ability to deliver ketones in high yields, free from alcohol byproducts. This is a stark contrast to reactions with esters or acid chlorides, where mixtures are common.

Acylating AgentNucleophile (R'-M)Typical Desired ProductCommon ByproductYield & PurityKey Disadvantage
Weinreb Amide Grignard, OrganolithiumKetoneNoneExcellent (>90%)Requires an extra step to prepare the amide
Ester Grignard, OrganolithiumKetoneTertiary AlcoholVariable, often poorProne to over-addition[2][7]
Acid Chloride Grignard, OrganolithiumKetoneTertiary AlcoholVariable, often poorHighly reactive, poor functional group tolerance
Carboxylic Acid Organolithium (2 eq.)KetoneVariousModerateRequires 2+ equivalents of expensive organometallic

Experimental Protocols: A Practical Guide

The Weinreb amide strategy is a two-stage process: first, the preparation of the amide from a carboxylic acid derivative, and second, the reaction with an organometallic reagent.

Protocol 1: Synthesis of a Weinreb Amide from an Acid Chloride

This is one of the most common and straightforward methods for preparing a Weinreb amide.[1][8]

Objective: To synthesize N-methoxy-N-methylbenzamide from benzoyl chloride.

Materials:

  • Benzoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

  • Suspension: Add anhydrous DCM and cool the flask to 0 °C in an ice bath.

  • Base Addition: Slowly add pyridine or triethylamine (2.2 equivalents) to the suspension. Stir for 10-15 minutes. The hydrochloride salt will be neutralized, forming the free amine.

  • Acylation: Add a solution of benzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the cold reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary, but is often pure enough for the next step.

Protocol 2: Ketone Synthesis via Grignard Addition to a Weinreb Amide

Objective: To synthesize benzophenone from N-methoxy-N-methylbenzamide.

Materials:

  • N-methoxy-N-methylbenzamide

  • Phenylmagnesium bromide (PhMgBr), ~1 M in THF

  • Tetrahydrofuran (THF), anhydrous

  • 1 M aqueous HCl

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere, dissolve the Weinreb amide (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add the phenylmagnesium bromide solution (1.1-1.2 equivalents) dropwise via syringe. Maintain the temperature at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.

  • Quenching: Carefully quench the reaction by slowly adding it to a flask of cold 1 M HCl with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield pure benzophenone.

Broader Applications and Conclusion

The utility of the Weinreb amide extends beyond simple ketone synthesis. It is also a valuable precursor for the synthesis of aldehydes via reduction with reagents like lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H), again without the common problem of over-reduction to the alcohol.[1][9]

Furthermore, the Weinreb amide moiety has been ingeniously employed as a directing group in transition metal-catalyzed C-H functionalization reactions, showcasing its versatility in modern synthetic chemistry.[10] Its stability, reliability, and the high fidelity of the transformation have made it an indispensable tool in the total synthesis of complex natural products and in the development of pharmaceutical drug candidates where precision and yield are non-negotiable.[1][11]

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Wikipedia contributors. (2023). Weinreb ketone synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477. [Link]

  • Mentel, M., & O'Duill, M. (2021). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 26(11), 3328. [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of Synthetic Routes for Substituted Nicotinamides

Introduction: The Enduring Importance of the Nicotinamide Scaffold The substituted nicotinamide motif is a cornerstone in modern medicinal chemistry and drug development. As a key structural component of the coenzyme nic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Nicotinamide Scaffold

The substituted nicotinamide motif is a cornerstone in modern medicinal chemistry and drug development. As a key structural component of the coenzyme nicotinamide adenine dinucleotide (NAD+), its derivatives are integral to a vast array of biological processes.[1][2] This has led to their exploration in a wide range of therapeutic areas, including as antifungal agents, and in the treatment of cancer, HIV, and tuberculosis.[1][3] The synthetic accessibility of diverse nicotinamide analogs is therefore a critical enabler for the discovery of new and improved therapeutics.

This guide provides an in-depth comparison of the most common and cutting-edge synthetic strategies for the preparation of substituted nicotinamides. We will move beyond a simple recitation of protocols to dissect the underlying mechanistic principles, offering field-proven insights into the selection and optimization of each route. Every method presented is a self-validating system, grounded in established chemical principles and supported by experimental data.

I. Classical Amide Bond Formation: The Direct Approach

The most traditional and straightforward route to nicotinamides involves the direct coupling of a nicotinic acid derivative with an amine. This typically requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.

A. Acid Chloride Formation Followed by Amination

This venerable method relies on the conversion of nicotinic acid to the highly reactive nicotinoyl chloride, usually with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride is then treated with the desired amine to furnish the amide.

Mechanistic Rationale: The conversion of the carboxylic acid to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon. The lone pair on the amine nitrogen can then readily attack this activated carbonyl, leading to the formation of a tetrahedral intermediate which subsequently collapses to form the stable amide bond and release a chloride ion. The final deprotonation of the nitrogen, often facilitated by a mild base or excess amine, yields the neutral amide product.

Experimental Protocol: Synthesis of N-substituted Nicotinamide via Nicotinoyl Chloride [4]

  • Step 1: Nicotinoyl Chloride Formation: In a three-necked round-bottom flask, suspend nicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF). Carefully add thionyl chloride (4.0 eq) dropwise at room temperature under an inert atmosphere. Heat the mixture to reflux for 3 hours. After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The resulting residue is nicotinoyl chloride.

  • Step 2: Amidation: Dissolve the crude nicotinoyl chloride in anhydrous dichloromethane (CH₂Cl₂). In a separate flask, dissolve the desired amine (1.0 eq) and triethylamine (1.0 eq) in anhydrous CH₂Cl₂. Cool the amine solution to 0 °C in an ice bath and add the nicotinoyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Step 3: Work-up and Purification: Quench the reaction with water and extract the product with CH₂Cl₂. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

B. Peptide Coupling Reagents

To circumvent the often harsh conditions of acid chloride formation, a plethora of coupling reagents, originally developed for peptide synthesis, can be employed. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure, facilitate amide bond formation under milder conditions.[5]

Mechanistic Rationale: Carbodiimides like EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. The role of additives like HOBt is to trap the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and efficiently reacts with the amine to form the desired amide.

Experimental Protocol: EDC/HOBt Mediated Synthesis of a Nicotinamide Derivative (Adapted from standard peptide coupling procedures)[6]

  • Step 1: Reaction Setup: Dissolve nicotinic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

  • Step 2: Coupling: Add EDC·HCl (1.2 eq) to the cooled solution in one portion. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Step 3: Work-up and Purification: Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

II. Modern Cross-Coupling Strategies for N-Aryl Nicotinamides

For the synthesis of N-aryl nicotinamides, where the amine is an aniline derivative, classical methods can be sluggish. Modern palladium- and copper-catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds.

A. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[1][7] This reaction is characterized by its broad substrate scope and high functional group tolerance.

Mechanistic Rationale: The catalytic cycle is generally believed to proceed via three key steps:

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (e.g., a halonicotinate derivative) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and subsequent deprotonation by a base generates a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[1]

The choice of ligand, typically a bulky, electron-rich phosphine, is crucial for the success of the reaction as it influences the rates of oxidative addition and reductive elimination.

Experimental Protocol: Buchwald-Hartwig Amination for N-Aryl Nicotinamide Synthesis (General procedure)[8]

  • Step 1: Reaction Setup: In a glovebox or under an inert atmosphere, combine the halo-nicotinamide (1.0 eq), the aryl amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4 eq) in a dry Schlenk tube.

  • Step 2: Reaction: Add a dry, deoxygenated solvent (e.g., toluene or m-xylene). Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Step 3: Work-up and Purification: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by column chromatography.

B. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[9] While traditionally requiring harsh conditions, modern protocols with the use of ligands allow the reaction to proceed under milder temperatures.

Mechanistic Rationale: The precise mechanism of the Ullmann condensation is still debated, but a plausible pathway involves the formation of a copper(I)-amido complex in the presence of a base. This complex then undergoes a reaction with the aryl halide, possibly through an oxidative addition-reductive elimination sequence involving a Cu(III) intermediate, or via a nucleophilic aromatic substitution-type mechanism, to yield the N-arylated product.[10][11]

Experimental Protocol: Ullmann-Type Synthesis of N-Aryl Nicotinamides (Adapted from a protocol for N-aryl benzamides)[12]

  • Step 1: Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the nicotinamide (1.0 eq), the aryl iodide (1.2 eq), potassium phosphate (2.0 eq), a suitable ligand (e.g., (S)-N-methylpyrrolidine-2-carboxylate, 0.1 eq), and copper(I) iodide (0.05 eq).

  • Step 2: Reaction: Add anhydrous dimethyl sulfoxide (DMSO) to the flask. Stir the reaction mixture vigorously and heat to 110 °C until the reaction is complete.

  • Step 3: Work-up and Purification: Cool the reaction to room temperature, add water, and extract the product with an organic solvent. Wash the combined organic layers, dry over a drying agent, and concentrate. Purify the residue by column chromatography.

III. Biocatalytic Synthesis: The Green Chemistry Approach

Enzymatic methods for amide bond formation are gaining significant traction due to their high selectivity, mild reaction conditions, and environmentally benign nature.

A. Lipase-Catalyzed Amidation

Lipases, such as the immobilized Candida antarctica lipase B (Novozym® 435), are remarkably effective catalysts for the amidation of esters.[13] This approach is particularly attractive for its operational simplicity and the reusability of the enzyme.

Mechanistic Rationale: The catalytic cycle of lipase-catalyzed amidation involves a "ping-pong" mechanism. First, the enzyme's active site serine residue attacks the carbonyl group of the ester (e.g., methyl nicotinate), forming a covalent acyl-enzyme intermediate and releasing the alcohol. In the second step, the amine attacks the acyl-enzyme intermediate, forming the amide bond and regenerating the free enzyme.

Experimental Protocol: Novozym® 435-Catalyzed Synthesis of Nicotinamides in a Continuous-Flow Microreactor [13]

  • Step 1: Feed Preparation: Prepare two separate feed solutions. Feed 1: Dissolve the methyl nicotinate derivative (e.g., 5 mmol) in 10 mL of tert-amyl alcohol. Feed 2: Dissolve the desired amine (10 mmol) in 10 mL of tert-amyl alcohol.

  • Step 2: Reactor Setup: Pack a microreactor coil with Novozym® 435 (870 mg).

  • Step 3: Reaction: Pump the two feed solutions through the microreactor at a controlled flow rate (e.g., 17.8 μL/min for a 35-minute residence time) and temperature (50 °C).

  • Step 4: Product Collection and Purification: Collect the effluent from the reactor. The product can be isolated by evaporation of the solvent and purified by column chromatography if necessary.

B. Nitrile Hydratase-Mediated Synthesis

An alternative enzymatic route starts from 3-cyanopyridine, which can be hydrated to nicotinamide using a nitrile hydratase enzyme.[14] This method is highly atom-economical.

Mechanistic Rationale: Nitrile hydratases are metalloenzymes that catalyze the hydration of a nitrile to the corresponding primary amide. The reaction proceeds through the coordination of the nitrile to the metal center in the active site, followed by the nucleophilic attack of a metal-bound hydroxide ion onto the nitrile carbon.

Experimental Protocol: Nitrile Hydratase-Catalyzed Synthesis of Nicotinamide (General procedure)[14]

  • Step 1: Reaction Setup: In a buffered aqueous solution, combine 3-cyanopyridine with a whole-cell or isolated nitrile hydratase preparation.

  • Step 2: Reaction: Incubate the mixture at the optimal temperature and pH for the enzyme, with gentle agitation. A fed-batch approach, where the substrate is added incrementally, can be used to mitigate substrate inhibition.

  • Step 3: Product Isolation: After the reaction is complete, the enzyme (if using whole cells) can be removed by centrifugation. The nicotinamide product can then be isolated from the aqueous solution by extraction or crystallization.

IV. Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on a multitude of factors including the desired substitution pattern, scale of the reaction, cost considerations, and desired "greenness" of the process.

Synthetic Route Starting Materials Typical Yields Reaction Conditions Advantages Disadvantages
Acid Chloride Formation Nicotinic acid, AmineGood to ExcellentHarsh (reflux in SOCl₂), then mildHigh reactivity, broad substrate scopeUse of hazardous reagents, potential for side reactions
Peptide Coupling Reagents Nicotinic acid, AmineGood to ExcellentMild (0 °C to RT)Mild conditions, low racemizationCost of reagents, generation of stoichiometric byproducts
Buchwald-Hartwig Amination Halo-nicotinamide, Aryl amineGood to ExcellentModerate (80-110 °C)Excellent for N-aryl amides, high functional group toleranceCost of catalyst and ligands, requires inert atmosphere
Ullmann Condensation Nicotinamide, Aryl halideModerate to GoodElevated temperatures (can be >100 °C)Good for N-aryl amides, uses cheaper copper catalystCan require high temperatures, sometimes lower yields than Pd-catalysis
Lipase-Catalyzed Amidation Nicotinate ester, AmineExcellentMild (e.g., 50 °C)Green, mild conditions, reusable catalyst, high yieldsLimited to ester starting materials, slower for some substrates
Nitrile Hydratase 3-CyanopyridineExcellentMild (aqueous, moderate temp.)Highly atom-economical, greenRequires specific enzyme, substrate scope may be limited

V. Workflow Visualizations

Diagram 1: Classical and Modern Synthetic Routes to Substituted Nicotinamides

G cluster_classical Classical Amide Bond Formation cluster_modern Modern Synthetic Routes cluster_biocatalytic Biocatalytic Routes Nicotinic Acid Nicotinic Acid Nicotinoyl Chloride Nicotinoyl Chloride Nicotinic Acid->Nicotinoyl Chloride SOCl₂ or (COCl)₂ Substituted Nicotinamide_1 Substituted Nicotinamide Nicotinic Acid->Substituted Nicotinamide_1 Coupling Reagents Nicotinoyl Chloride->Substituted Nicotinamide_1 Amine_1 Amine Amine_1->Substituted Nicotinamide_1 Amine_1->Substituted Nicotinamide_1 Coupling Reagents EDC, HOBt etc. Halo-Nicotinamide Halo-Nicotinamide or Ester N-Aryl Nicotinamide N-Aryl Nicotinamide Halo-Nicotinamide->N-Aryl Nicotinamide Aryl Amine Aryl Amine Aryl Amine->N-Aryl Nicotinamide Pd-Catalyst Buchwald-Hartwig (Pd-Catalyst) Pd-Catalyst->N-Aryl Nicotinamide Cu-Catalyst Ullmann (Cu-Catalyst) Cu-Catalyst->N-Aryl Nicotinamide Nicotinate Ester Nicotinate Ester Substituted Nicotinamide_2 Substituted Nicotinamide Nicotinate Ester->Substituted Nicotinamide_2 3-Cyanopyridine 3-Cyanopyridine Nicotinamide Nicotinamide 3-Cyanopyridine->Nicotinamide Amine_2 Amine Amine_2->Substituted Nicotinamide_2 Lipase Lipase (e.g., Novozym® 435) Lipase->Substituted Nicotinamide_2 Nitrile Hydratase Nitrile Hydratase Nitrile Hydratase->Nicotinamide G Pd(0)L Pd(0)Ln OxAdd Oxidative Addition Pd(0)L->OxAdd Aryl-X Pd(II)Complex L-Pd(II)-(Aryl)-X OxAdd->Pd(II)Complex AmineCoord Amine Coordination Pd(II)Complex->AmineCoord Amine Pd(II)Amine [L-Pd(II)-(Aryl)(Amine)]+X- AmineCoord->Pd(II)Amine Deprotonation Deprotonation (Base) Pd(II)Amine->Deprotonation Pd(II)Amido L-Pd(II)-(Aryl)(Amido) Deprotonation->Pd(II)Amido RedElim Reductive Elimination Pd(II)Amido->RedElim RedElim->Pd(0)L Regeneration Product Aryl-Amine (N-Aryl Nicotinamide) RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Future Outlook

The synthesis of substituted nicotinamides is a mature field, yet one that continues to evolve. While classical methods remain valuable for their simplicity and broad applicability, modern cross-coupling reactions have opened up new avenues for the efficient synthesis of previously challenging N-aryl derivatives. The rise of biocatalysis offers a paradigm shift towards more sustainable and environmentally friendly manufacturing processes, a trend that is likely to accelerate in the coming years. The selection of an optimal synthetic route requires a careful consideration of the specific target molecule, the desired scale of production, and the overarching goals of efficiency, cost, and sustainability. This guide provides the foundational knowledge and practical insights for researchers to make informed decisions in this critical area of drug discovery and development.

References

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Comparative

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Nicotinamide Analogs

Introduction: The Critical Role of Cost-Effectiveness in Nicotinamide Analog Development Nicotinamide and its analogs are pivotal scaffolds in medicinal chemistry and biocatalysis. As precursors to the essential coenzyme...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Cost-Effectiveness in Nicotinamide Analog Development

Nicotinamide and its analogs are pivotal scaffolds in medicinal chemistry and biocatalysis. As precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), they are central to cellular metabolism and signaling.[1][2] Furthermore, synthetic analogs have found extensive applications, from novel therapeutics targeting enzymes like PARP to affordable, stable biomimetics of natural coenzymes in industrial biocatalysis.[3][4][5][6] The high cost and relative instability of natural cofactors like NAD(P)H often render their large-scale use economically unviable.[3][5][6] This economic barrier drives the urgent need for synthetic nicotinamide cofactor biomimetics (NCBs) that are not only functional but are also inexpensive, stable, and accessible through efficient synthetic pathways.[3][4][5]

For researchers in both academic and industrial settings, the choice of synthetic pathway is a critical decision with significant implications for project timelines and budgets. It is not merely a question of "can it be made?" but rather "what is the most resource-efficient way to make it at the required scale and purity?" This guide provides a comparative analysis of two distinct and representative strategies for synthesizing a substituted nicotinamide analog: a classical, multi-step batch synthesis and a modern, enzyme-catalyzed approach in a continuous-flow system. By dissecting the causality behind experimental choices and presenting objective, data-driven comparisons, this document aims to empower researchers to make informed decisions that align with their specific cost-effectiveness goals.

Comparative Analysis of Synthetic Pathways

To provide a tangible comparison, we will consider the synthesis of N-benzylnicotinamide, a representative nicotinamide analog. We will explore a traditional chemical route and a modern biocatalytic flow chemistry approach.

Pathway 1: The Classical Batch Approach (Amidation of Nicotinic Acid)

This well-established method involves the activation of a carboxylic acid (nicotinic acid) to form a more reactive species, which is then coupled with an amine (benzylamine). A common strategy involves converting the carboxylic acid to an acyl chloride.

Rationale and Mechanism: The core principle of this pathway is to overcome the low electrophilicity of the carboxylic acid's carbonyl carbon. By converting the hydroxyl group into a better leaving group (in this case, a chloride ion via thionyl chloride), the carbonyl carbon becomes highly susceptible to nucleophilic attack by the amine. This is a robust and widely understood transformation in organic chemistry, making it a reliable choice for small-scale synthesis where development time is minimal.

Classical_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation NicotinicAcid Nicotinic Acid NicotinoylChloride Nicotinoyl Chloride NicotinicAcid->NicotinoylChloride + SOCl2, Heat SOCl2 SOCl2 (Thionyl Chloride) Product N-benzylnicotinamide NicotinoylChloride->Product + Benzylamine, Base Benzylamine Benzylamine Base Base (e.g., Et3N)

Caption: Classical two-step synthesis of N-benzylnicotinamide.

Cost-Effectiveness Analysis:

  • Raw Materials: Nicotinic acid and benzylamine are commodity chemicals and thus relatively inexpensive. However, thionyl chloride is a corrosive and hazardous reagent, which incurs costs related to handling, safety measures, and waste disposal.

  • Energy Consumption: This method often requires heating (reflux) for the acyl chloride formation, contributing to energy costs.

  • Waste Generation: The reaction generates stoichiometric amounts of waste, including sulfur dioxide and hydrogen chloride from the first step and triethylamine hydrochloride salt from the second. This leads to a low atom economy and adds to disposal costs.

  • Labor and Time: While the reactions themselves are relatively quick, the workup procedures, including quenching, extraction, and solvent evaporation, are labor-intensive. Purification by column chromatography is often necessary, significantly increasing time, solvent usage, and overall cost.

Pathway 2: Modern Biocatalytic Flow Synthesis

This innovative approach leverages the high selectivity and efficiency of enzymes, specifically a lipase, to catalyze the amidation reaction directly. Combining this with continuous-flow microreactor technology further enhances efficiency and scalability.[7][8]

Rationale and Mechanism: Lipases, such as the immobilized Candida antarctica lipase B (commonly known as Novozym® 435), can catalyze the formation of amide bonds from esters and amines under mild conditions.[7] The reaction proceeds via an acyl-enzyme intermediate. The use of a continuous-flow microreactor provides significant advantages over batch processing, including superior heat and mass transfer, precise control over reaction time (residence time), and enhanced safety.[8][9] This combination allows for a highly efficient, green, and scalable process.[7][8]

Biocatalytic_Flow_Pathway Reactants Methyl Nicotinate + Benzylamine in tert-Amyl Alcohol Pump Syringe Pump Reactants->Pump Microreactor Packed-Bed Microreactor (Immobilized Lipase) Pump->Microreactor 50 °C Collection Product Collection (N-benzylnicotinamide) Microreactor->Collection High Yield

Caption: Biocatalytic synthesis in a continuous-flow microreactor.

Cost-Effectiveness Analysis:

  • Raw Materials: This pathway starts from methyl nicotinate, which is readily available. The key cost component is the immobilized enzyme. However, its reusability over many cycles significantly lowers the effective cost per gram of product.[7]

  • Energy Consumption: The reaction runs at a mild temperature (e.g., 50 °C), which is significantly lower than the reflux conditions of the classical method, leading to energy savings.[7]

  • Waste Generation: The process is exceptionally "green." It avoids harsh reagents and generates minimal waste, leading to a high atom economy and negligible disposal costs. Environmentally friendly solvents like tert-amyl alcohol can be used.[7]

  • Labor and Time: Continuous-flow systems can be automated, drastically reducing the need for manual labor. Reaction times are substantially shorter (minutes vs. hours in batch), and often the product is pure enough to not require extensive purification, leading to massive time savings.[7][8][9]

Head-to-Head Comparison: A Quantitative Overview

ParameterPathway 1: Classical BatchPathway 2: Biocatalytic FlowAdvantage
Starting Materials Nicotinic Acid, BenzylamineMethyl Nicotinate, BenzylamineComparable
Key Reagents Thionyl Chloride, Organic BaseImmobilized Lipase (Novozym® 435)Biocatalytic
Reaction Conditions High Temperature (Reflux)Mild Temperature (50 °C)[7]Biocatalytic
Reaction Time Hours to days (including workup)~35 minutes residence time[7]Biocatalytic
Typical Yield 70-90% (often after purification)81-89%[7]Comparable/Biocatalytic
Waste Profile High (SO₂, HCl, salt byproducts)Very Low (minimal byproducts)Biocatalytic
Purification Often requires column chromatographyMinimal or no purification neededBiocatalytic
Scalability Difficult, safety concernsSimple, linear scalabilityBiocatalytic
Upfront Cost Low (glassware)High (pump, microreactor, enzyme)Classical
Operational Cost High (solvents, labor, energy, waste)Low (reusable catalyst, low energy)[10]Biocatalytic

Expert Recommendations: Selecting the Right Pathway

The choice between these pathways is not absolute but depends on the specific context of the research or production goals.

  • For Academic Research & Small-Scale Discovery: When synthesizing a few milligrams to a gram of a novel analog for initial biological screening, the Classical Batch Approach is often more practical. The low upfront investment in equipment and the use of standard laboratory techniques make it accessible and fast for a one-off synthesis, provided the purification challenges are manageable.

  • For Process Development & Scale-Up Production: For producing larger quantities of a specific analog, or for creating libraries of similar compounds, the Biocatalytic Flow Synthesis is vastly superior in terms of cost-effectiveness.[10] Despite the higher initial capital investment, the operational savings are substantial. The reduction in solvent use, waste disposal, energy consumption, and manual labor leads to a significantly lower cost-per-gram at scale.[10] Furthermore, the process is inherently safer and more environmentally friendly, which are critical considerations in modern pharmaceutical and chemical manufacturing.[8][9]

Detailed Experimental Protocols

Protocol 1: Classical Batch Synthesis of N-benzylnicotinamide

Self-Validation: This protocol includes distinct steps with clear indicators of completion (e.g., cessation of gas evolution, TLC analysis). Successful formation of the intermediate and final product can be verified at each stage using standard analytical techniques (TLC, NMR, MS).

  • Acyl Chloride Formation:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nicotinic acid (1.0 eq).

    • Under a fume hood, cautiously add thionyl chloride (2.0 eq).

    • Heat the mixture to reflux (approx. 80 °C) for 2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases and the solution becomes clear.

    • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude nicotinoyl chloride is used directly in the next step.

  • Amidation:

    • Dissolve the crude nicotinoyl chloride in an anhydrous solvent such as dichloromethane (DCM).

    • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in DCM.

    • Cool the benzylamine solution to 0 °C in an ice bath.

    • Slowly add the nicotinoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with water, 1M HCl, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylnicotinamide.

Protocol 2: Biocatalytic Flow Synthesis of N-benzylnicotinamide[7]

Self-Validation: This is a self-validating system where steady-state operation ensures consistent product output. In-line analytical tools (like UV-Vis or IR) can be integrated for real-time monitoring of conversion, ensuring the process remains within defined parameters.

  • System Setup:

    • Assemble a flow chemistry system consisting of a syringe pump, a packed-bed microreactor, and a back-pressure regulator.

    • Pack the microreactor column with immobilized lipase (Novozym® 435).

    • Place the microreactor in a column heater set to 50 °C.

  • Reagent Preparation:

    • Prepare a stock solution by dissolving methyl nicotinate (1.0 eq) and benzylamine (1.2 eq) in tert-amyl alcohol.

  • Continuous Synthesis:

    • Pump the reagent solution through the packed-bed microreactor at a flow rate calculated to achieve the desired residence time (e.g., 35 minutes).[7]

    • The output from the reactor is collected.

    • Once the system reaches a steady state, the collected solution contains the product, N-benzylnicotinamide, in high yield and purity.

    • The solvent can be removed under reduced pressure to isolate the final product. The enzyme-packed column can be flushed with solvent and reused for subsequent runs.

References

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  • Title: Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors Source: RSC Publishing URL: [Link]

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Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide
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